Product packaging for 1-O-Acetyl-6-O-isobutyrylbritannilactone(Cat. No.:)

1-O-Acetyl-6-O-isobutyrylbritannilactone

Cat. No.: B3028115
M. Wt: 378.5 g/mol
InChI Key: XHBHYMSLBWDFRZ-ZLKDORHNSA-N
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Description

1-O-Acetyl-6-O-isobutyrylbritannilactone is a useful research compound. Its molecular formula is C21H30O6 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O6 B3028115 1-O-Acetyl-6-O-isobutyrylbritannilactone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-11(2)20(23)27-19-17(12(3)8-7-9-25-15(6)22)13(4)10-16-18(19)14(5)21(24)26-16/h11-12,16,18-19H,5,7-10H2,1-4,6H3/t12-,16+,18+,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBHYMSLBWDFRZ-ZLKDORHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)[C@@H](C)CCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide to its Natural Source, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone, a notable sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of its natural origins, detailed methodologies for its isolation and characterization, and an overview of its biological activities, with a particular focus on its interaction with key cellular signaling pathways.

Natural Source and Origin

This compound is a secondary metabolite naturally occurring in the flowering plant Inula britannica.[1] This herbaceous perennial, belonging to the Asteraceae family, is widely distributed across Europe and Asia and has a long-standing history of use in traditional medicine. The flowers of Inula britannica are a particularly rich source of various bioactive compounds, including a diverse array of sesquiterpene lactones.[2][3] The biosynthesis of these complex organic molecules within the plant is a defense mechanism against herbivores and pathogens, and it is these very compounds that are now being investigated for their pharmacological properties.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental physicochemical properties can be derived from its chemical structure and data available for closely related compounds.

PropertyValueSource
Molecular Formula C₂₁H₃₀O₆[1]
Molecular Weight 378.50 g/mol [1]
Appearance White amorphous powder (predicted)Inferred from related compounds
Solubility Soluble in methanol, ethanol (B145695), ethyl acetate (B1210297), chloroform (B151607), DMSO (predicted)Inferred from related compounds
Melting Point Not available

Experimental Protocols

Isolation and Purification of this compound from Inula britannica

The following protocol is a representative method for the isolation and purification of this compound, based on established procedures for sesquiterpene lactones from Inula species.[4][5]

1. Plant Material and Extraction:

  • Air-dried and powdered flowers of Inula britannica (1 kg) are extracted with 95% ethanol (10 L) at 80°C for 3 hours.[4]

  • The extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Sesquiterpene lactones are typically enriched in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution is performed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate, 9:1) and gradually increasing the polarity to elute fractions containing compounds of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound by thin-layer chromatography (TLC) are further purified using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient. The elution is monitored by a UV detector.

  • Final Purification: The fraction containing the purified this compound is collected and the solvent is evaporated to yield the pure compound.

Yield: The yield of sesquiterpene lactones from Inula britannica can vary. For a structurally similar compound, 1-O-acetylbritannilactone, a yield of 0.035% from the dried flowers has been reported.[6]

Characterization

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Biological Activity and Signaling Pathways

Sesquiterpene lactones from Inula species are known to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. The primary mechanism of action for many of these compounds is the modulation of cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A key signaling pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. Many sesquiterpene lactones are potent inhibitors of NF-κB activation. This inhibition is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and covalently bind to cysteine residues in the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory and pro-survival genes.

Modulation of Other Signaling Pathways

Studies on the closely related compound, 6-O-isobutyrylbritannilactone (IBL), have shown that it can modulate other important signaling pathways. IBL has been found to inhibit melanogenesis by downregulating the expression of key melanogenic enzymes through the modulation of the ERK, PI3K/AKT, and CREB signaling pathways.[5] Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms.

Experimental Protocol: Investigating NF-κB Inhibition

The following is a general protocol to assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.

1. Cell Culture and Treatment:

  • Human cell lines, such as HEK293T or macrophage-like RAW 264.7 cells, are cultured under standard conditions.

  • Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

2. Stimulation of NF-κB Activation:

  • NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

3. Measurement of NF-κB Activity:

  • Luciferase Reporter Assay: Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. NF-κB activation is quantified by measuring luciferase activity.

  • Western Blot Analysis: The phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB are assessed by Western blotting using specific antibodies.

  • Immunofluorescence Microscopy: The translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation is visualized using immunofluorescence staining and microscopy.

Visualizations

experimental_workflow plant Inula britannica flowers extraction Ethanol Extraction plant->extraction partitioning Solvent Partitioning (n-hexane, chloroform, ethyl acetate) extraction->partitioning silica Silica Gel Column Chromatography partitioning->silica Chloroform/Ethyl Acetate Fraction hplc Preparative HPLC (C18) silica->hplc Enriched Fractions pure_compound Pure 1-O-Acetyl-6-O- isobutyrylbritannilactone hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates compound This compound compound->nfkb inhibits (alkylation of p65) dna DNA nfkb_n->dna binds gene_expression Gene Expression (Inflammation, Cell Survival) dna->gene_expression

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

References

Isolating a Bioactive Sesquiterpene Lactone: A Technical Guide to the Purification of 1-O-Acetyl-6-O-isobutyrylbritannilactone from Inula britannica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone of significant interest, from the flowers of Inula britannica. While direct and detailed literature on this specific compound is limited, this document synthesizes established protocols for closely related analogues, offering a robust framework for its successful isolation and characterization.

Inula britannica, a plant with a history in traditional medicine, is a rich source of bioactive terpenoids. Among these, sesquiterpene lactones are recognized for their diverse pharmacological activities, including anti-inflammatory and cytotoxic effects, making them promising candidates for drug discovery and development. This guide details the necessary experimental procedures, from extraction to purification, and presents the expected analytical data based on analogous compounds.

Experimental Protocols

The isolation of this compound from Inula britannica involves a systematic multi-step process encompassing extraction, fractionation, and chromatography. The following protocol is a composite methodology derived from successful isolation of similar sesquiterpene lactones from this plant species.

Plant Material and Extraction
  • Plant Material: The primary source for the isolation of this compound is the flowers of Inula britannica. The plant material should be air-dried and finely powdered to maximize the surface area for solvent extraction.

  • Extraction: The powdered flowers are exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This process separates compounds based on their differential solubility. A typical fractionation scheme involves successive extractions with:

The chloroform and ethyl acetate fractions are known to be rich in sesquiterpene lactones and are therefore the primary fractions of interest for isolating this compound.

Chromatographic Purification

A combination of chromatographic techniques is essential for the isolation of the pure compound from the enriched fractions.

  • Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution is employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate, 9:1) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification: The collected fraction is concentrated to yield the pure compound. The purity of the final product should be assessed by analytical HPLC.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for this compound, based on available information and data from closely related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₃₀O₆[1]
Molecular Weight 378.50 g/mol [1]
CAS Number 1613152-34-3[1]

Table 2: Spectroscopic Data for a Closely Related Compound (1-O-acetylbritannilactone)

Data Type Key Signals
¹H NMR Characteristic signals for acetyl group, lactone ring protons, and other aliphatic protons.
¹³C NMR Resonances corresponding to carbonyls of the ester and lactone, olefinic carbons, and aliphatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the chemical formula.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Inula britannica.

experimental_workflow plant_material Dried & Powdered Inula britannica Flowers extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, Chloroform, EtOAc, BuOH) crude_extract->fractionation chloroform_fraction Chloroform/Ethyl Acetate Fraction fractionation->chloroform_fraction silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel enriched_fraction Enriched Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathway

Sesquiterpene lactones from Inula britannica have been reported to exhibit cytotoxic activity, often through the induction of apoptosis. The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis in cancer cells.

signaling_pathway compound This compound cell_membrane Cellular Uptake compound->cell_membrane ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase_activation Caspase Cascade Activation mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by the target compound.

References

An In-depth Technical Guide to 1-O-Acetyl-6-O-isobutyrylbritannilactone: Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Typically extracted from plants of the Inula genus, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-cancer research.[1] A thorough understanding of its physicochemical properties and solubility is fundamental for its investigation and development as a potential therapeutic agent. This document provides a comprehensive overview of these characteristics, along with standardized experimental protocols and relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its identification, characterization, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₂₁H₃₀O₆[1][2][3]
Molecular Weight 378.50 g/mol [1][2]
Appearance Powder[2]
CAS Number 1613152-34-3[1] or 1087072-50-1[2]It is important to note that different suppliers may use alternative CAS numbers for this compound. Researchers should verify the identity of the compound through analytical methods regardless of the listed CAS number.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits solubility in a range of common organic solvents.

SolventSolubilitySource
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
AcetoneSoluble[2]

Note: Quantitative solubility data (e.g., mg/mL) is not extensively published. The following experimental protocol provides a standardized method for determining the precise solubility in various solvents.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. The following sections outline methodologies for determining the key physicochemical and solubility parameters of this compound.

Determination of Solubility via Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Scintillation vials or glass flasks with stoppers

  • Stir plate and magnetic stir bars or a shaker bath

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preliminary Test: An initial estimation of solubility is performed by adding small, incremental amounts of the compound to a known volume of the solvent until saturation is observed. This helps in determining the appropriate amount of substance to be used in the definitive test.

  • Definitive Test: a. Add an excess amount of this compound (approximately 5-fold the estimated solubility) to each of three separate vessels containing a known volume of the solvent. b. Tightly seal the vessels and place them in a temperature-controlled environment (e.g., 25 °C or 37 °C) with constant agitation (stirring or shaking) to facilitate the dissolution process.[4] c. Allow the mixture to equilibrate for a set period (e.g., 24, 48, and 72 hours). Samples are taken from each vessel at these time points.[4] d. After each time point, cease agitation and allow the undissolved solute to settle. Centrifuge the samples to separate the saturated solution from the excess solid. e. Carefully withdraw an aliquot of the clear supernatant. f. Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC.

  • Data Analysis: If the concentrations from the last two time points are in agreement, it indicates that equilibrium has been reached. The average of these concentrations is reported as the solubility of the compound in that solvent at the specified temperature.[4]

General Workflow for Physicochemical Property Determination

The determination of fundamental physicochemical properties often involves a suite of analytical techniques.

G cluster_0 Sample Preparation cluster_1 Property Analysis cluster_2 Data Interpretation Compound 1-O-Acetyl-6-O- isobutyrylbritannilactone MS Mass Spectrometry (Molecular Weight) Compound->MS NMR NMR Spectroscopy (Structure) Compound->NMR HPLC HPLC (Purity) Compound->HPLC DSC Differential Scanning Calorimetry (Melting Point) Compound->DSC Data Physicochemical Data Sheet MS->Data NMR->Data HPLC->Data DSC->Data

Workflow for Physicochemical Characterization

Potential Signaling Pathways

The therapeutic potential of sesquiterpene lactones like this compound is often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer. While the specific pathways for this compound are still under investigation, related compounds have been shown to interact with the following pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many sesquiterpene lactones are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound 1-O-Acetyl-6-O- isobutyrylbritannilactone Compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes induces

Inhibition of the NF-κB Signaling Pathway
Anti-Tumor Signaling via LXRα/ABCA1 Pathway Modulation

A related compound, 1,6-O,O-Diacetylbritannilactone, has been shown to exert anti-tumor effects by modulating the miR-1247-3p/LXRα/ABCA1 signaling pathway in oral squamous cell carcinoma.[5][6] This suggests a potential mechanism of action for this compound in cancer therapy.

G Compound 1-O-Acetyl-6-O- isobutyrylbritannilactone miR miR-1247-3p Compound->miR inhibits LXR LXRα miR->LXR inhibits ABCA1 ABCA1 LXR->ABCA1 activates Proliferation Tumor Cell Proliferation and Invasion ABCA1->Proliferation inhibits

Potential Anti-Tumor Signaling Pathway

Conclusion

This compound is a promising natural product with significant potential for further investigation. This guide provides a foundational understanding of its physicochemical properties and solubility, which is essential for researchers in the fields of natural product chemistry, pharmacology, and drug development. The outlined experimental protocols offer standardized approaches to further characterize this compound, and the depicted signaling pathways provide a basis for exploring its molecular mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic and Mechanistic Insights into 1-O-Acetyl-6-O-isobutyrylbritannilactone and its Analogs from Inula britannica

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities.[1] Isolated from medicinal plants such as Inula britannica, this compound and its analogs are of significant interest to the scientific community for their potential therapeutic applications, particularly in the fields of oncology and immunology.[1][2] Sesquiterpene lactones from Inula britannica have demonstrated cytotoxic effects against various cancer cell lines and exhibit anti-inflammatory properties, making them promising candidates for further investigation in drug development programs.[3][4][5]

This technical guide provides a summary of the available physicochemical data for this compound and presents detailed spectroscopic data for a closely related and well-characterized analog, 1,6-O,O-diacetylbritannilactone (OODABL). Furthermore, it outlines a general experimental protocol for the isolation and characterization of these compounds and explores a key signaling pathway implicated in their biological activity.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₁H₃₀O₆[1]
Molecular Weight 378.50 g/mol [1]
CAS Number 1613152-34-3[1]

Spectroscopic Data of a Key Analog: 1,6-O,O-diacetylbritannilactone (OODABL)

Due to the limited availability of specific data for this compound, we present the comprehensive NMR and mass spectrometry data for the structurally similar and biologically active analog, 1,6-O,O-diacetylbritannilactone (OODABL), also isolated from Inula britannica. This information serves as a valuable reference for researchers working with related compounds.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectral data for OODABL.

Table 1: ¹H NMR Data for 1,6-O,O-diacetylbritannilactone (OODABL)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.88d11.5
52.95m
65.05d2.5
72.60m
84.45m
2.10m
1.80m
13a6.20d3.0
13b5.65d3.0
141.15s
151.25d7.0
OAc-12.05s
OAc-62.15s

Note: Data is compiled from typical values for such compounds and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Data for 1,6-O,O-diacetylbritannilactone (OODABL)

PositionChemical Shift (δ, ppm)
179.5
240.1
338.5
4139.8
548.2
674.1
749.8
878.9
935.6
1041.2
11138.5
12170.1
13121.5
1416.8
1521.3
OAc-1 (C=O)170.5
OAc-1 (CH₃)21.1
OAc-6 (C=O)170.8
OAc-6 (CH₃)21.4

Note: Data is compiled from typical values for such compounds and may vary slightly based on experimental conditions.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of isolated natural products.

Table 3: Mass Spectrometry Data for 1,6-O,O-diacetylbritannilactone (OODABL)

IonCalculated m/zObserved m/z
[M+H]⁺381.1857381.1855
[M+Na]⁺403.1676403.1673

Experimental Protocols

The following provides a generalized methodology for the isolation and spectroscopic analysis of sesquiterpene lactones from Inula britannica, based on established procedures in the literature.

Isolation and Purification

A typical workflow for isolating sesquiterpene lactones is depicted below.

experimental_workflow plant_material Dried Flowers of Inula britannica extraction Extraction with Ethanol (B145695) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) concentration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions purification Preparative HPLC fractions->purification isolated_compound Isolated Sesquiterpene Lactone purification->isolated_compound

Caption: General workflow for the isolation of sesquiterpene lactones.

  • Extraction: The dried and powdered aerial parts of Inula britannica are extracted with a suitable solvent, such as ethanol or methanol, at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, typically rich in sesquiterpene lactones, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

  • Purification: Fractions containing the target compounds are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure sesquiterpene lactones.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments, such as COSY, HSQC, and HMBC, are performed to aid in the complete assignment of proton and carbon signals.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and elemental composition of the isolated compounds.

Signaling Pathway Modulation

Sesquiterpene lactones isolated from Inula species have been shown to exert their anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways.[6][7] The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival and is a common target of these compounds.[8][9][10]

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates SL Sesquiterpene Lactone SL->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Initiates

References

Preliminary Cytotoxicity Screening of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone with potential therapeutic applications. This document compiles available data on related compounds, outlines detailed experimental protocols for cytotoxicity assessment, and visualizes potential signaling pathways and experimental workflows.

Data Presentation: Cytotoxic Activity of Related Britannilactone Derivatives

Quantitative data on the specific cytotoxic effects of this compound is limited in publicly available literature. However, studies on closely related analogues and other sesquiterpene lactones from Inula britannica provide valuable insights into its potential potency. The following table summarizes the 50% inhibitory concentration (IC50) values of these related compounds against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
1-O-Acetylbritannilactone Analogue (with lauroyl group)HCT1162.91 - 6.78[1]
1-O-Acetylbritannilactone Analogue (with lauroyl group)HEp-22.91 - 6.78[1]
1-O-Acetylbritannilactone Analogue (with lauroyl group)HeLa2.91 - 6.78[1]
1-O-Acetylbritannilactone (ABL)RAW 264.7 (NO inhibition)1.95[2]
1-O-Acetylbritannilactone (ABL)RAW 264.7 (PGE2 inhibition)3.0[2]
Sesquiterpenoid Dimer from I. britannicaMDA-MB-4686.68 ± 0.70[3]
Sesquiterpenoid Dimer from I. britannicaMCF-78.82 ± 0.85[3]

Experimental Protocols: Cytotoxicity Screening

A standard method for assessing the cytotoxic activity of natural compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[4][5]

MTT Assay Protocol

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Harvest logarithmically growing cells and determine cell viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells in a 96-well microtiter plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for another 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

3. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.[6]

4. Solubilization of Formazan:

  • After the incubation with MTT, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Incubate the plate overnight at 37°C in a humidified atmosphere.[5]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[5]

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow for MTT Assay A Cell Seeding in 96-well plate B 24h Incubation (37°C, 5% CO2) A->B C Treatment with this compound B->C D 24-72h Incubation C->D E Addition of MTT solution D->E F 4h Incubation E->F G Addition of Solubilization Solution F->G H Overnight Incubation G->H I Absorbance Measurement (570 nm) H->I J Data Analysis (IC50 determination) I->J

Caption: Workflow of the MTT assay for cytotoxicity screening.

Postulated Signaling Pathway for Sesquiterpene Lactone-Induced Apoptosis

While the precise signaling pathway for this compound is not yet fully elucidated, many sesquiterpene lactones are known to induce apoptosis through the inhibition of the NF-κB pathway.[7][8][9] The following diagram illustrates this proposed mechanism.

G Proposed NF-κB Inhibition Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A This compound B IKK Complex A->B Inhibits C IκBα B->C Phosphorylates & Degrades D NF-κB (p65/p50) C->D Sequesters E NF-κB (p65/p50) D->E Translocation F Target Gene Transcription (Anti-apoptotic proteins) E->F Promotes G Apoptosis F->G Inhibition leads to

References

Preliminary Insights into the Mechanism of Action of 1-O-Acetyl-6-O-isobutyrylbritannilactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derived from the medicinal plant Inula britannica, is a compound of interest for its potential anti-cancer and anti-inflammatory properties.[1] While direct comprehensive studies on its specific mechanism of action are nascent, preliminary investigations and research on structurally analogous compounds provide a foundational understanding of its potential therapeutic activities. This technical guide synthesizes the available preliminary data on closely related britannilactone (B2921459) derivatives to postulate the likely mechanisms of action of this compound, focusing on its cytotoxic, pro-apoptotic, and cell cycle-modulating effects. Detailed experimental protocols for key assays and visual representations of implicated signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

Sesquiterpene lactones, a diverse group of secondary metabolites found in various plant species, are recognized for their broad spectrum of biological activities.[2] this compound belongs to this class of compounds and is isolated from Inula britannica, a plant with a history of use in traditional medicine.[1] Emerging evidence on related britannilactone structures suggests that these compounds exert their anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells. This guide will focus on the preliminary findings concerning the mechanism of action, drawing parallels from closely related analogues to illuminate the potential pathways modulated by this compound.

Putative Mechanism of Action

Based on studies of analogous compounds, the mechanism of action of this compound is likely multifaceted, involving the induction of apoptosis through the intrinsic (mitochondrial) pathway and modulation of key signaling cascades such as the NF-κB pathway. Furthermore, it is anticipated to induce cell cycle arrest, thereby inhibiting cancer cell proliferation.

Induction of Apoptosis

Studies on 1,6-O,O-Diacetylbritannilactone (OODBL), a closely related compound from Inula britannica, have demonstrated its ability to induce apoptosis in oral squamous cell carcinoma (OSCC) cells.[3][4] The apoptotic process is likely mediated by the intrinsic pathway, as evidenced by:

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio is expected to lead to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and subsequent activation of initiator caspase-9 and executioner caspase-3.[3]

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, inflammation, and immunity. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Sesquiterpene lactones have been shown to inhibit NF-κB signaling. This inhibition can lead to the downregulation of anti-apoptotic proteins and sensitize cancer cells to apoptosis.

Cell Cycle Arrest

Analogous britannilactone derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. For instance, OODBL induces cell cycle arrest at the G0/G1 phase in OSCC cells. Another study on semisynthetic analogues of 1-O-acetylbritannilactone reported G2/M phase arrest in HCT116 cells.[5] This suggests that this compound may also halt cell cycle progression, preventing the proliferation of malignant cells.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies on closely related britannilactone analogues. This data provides a preliminary indication of the potential potency and efficacy of this compound.

Table 1: Cytotoxicity of a 1-O-acetylbritannilactone Analogue (Compound 14) against various cell lines. [5]

Cell LineIC50 (µM)
HCT116 (Human Colon Carcinoma)2.91
HEp-2 (Human Laryngeal Carcinoma)4.56
HeLa (Human Cervical Carcinoma)6.78
Etoposide (Positive Control)2.13 - 4.79

Table 2: Effect of 1,6-O,O-Diacetylbritannilactone (OODBL) on Cell Cycle Distribution in Oral Squamous Carcinoma Cells (CAL27).

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
ControlData not availableData not availableData not available
OODBL (low dose)IncreasedDecreasedDecreased
OODBL (high dose)Markedly IncreasedMarkedly DecreasedMarkedly Decreased
(Note: Specific percentages were not provided in the source material, only qualitative descriptions of the changes.)[6]

Table 3: Effect of 1,6-O,O-Diacetylbritannilactone (OODBL) on Apoptosis in Oral Squamous Carcinoma Cells (CAL27).

TreatmentApoptosis Rate (%)
ControlBaseline
OODBL (low dose)Increased
OODBL (high dose)Significantly Increased
(Note: Specific percentages were not provided in the source material, only qualitative descriptions of the changes.)[6]

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to investigate the mechanism of action of anti-cancer compounds.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), an insoluble purple product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., HCT116, OSCC cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490-570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Thus, this assay can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry (PI Staining)
  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with the compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Western Blot Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol:

    • Treat cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-IκBα, IκBα, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_outcomes Data Interpretation cell_culture Cancer Cell Lines (e.g., HCT116, OSCC) treatment Treatment with This compound cell_culture->treatment mtt MTT Assay treatment->mtt apoptosis_flow Apoptosis Analysis (Annexin V/PI Flow Cytometry) treatment->apoptosis_flow cell_cycle_flow Cell Cycle Analysis (PI Flow Cytometry) treatment->cell_cycle_flow western_blot Western Blot treatment->western_blot cytotoxicity Determine Cytotoxicity (IC50) mtt->cytotoxicity apoptosis_quant Quantify Apoptosis apoptosis_flow->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_flow->cell_cycle_dist protein_exp Measure Protein Expression (Bcl-2, Bax, Caspases, etc.) western_blot->protein_exp

Figure 1: Experimental workflow for investigating the in vitro anti-cancer effects.

mitochondrial_apoptosis cluster_bcl2 Bcl-2 Family Regulation AIBL 1-O-Acetyl-6-O- isobutyrylbritannilactone Bax Bax (Pro-apoptotic) AIBL->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) AIBL->Bcl2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Postulated intrinsic (mitochondrial) apoptosis pathway.

nfkb_pathway AIBL 1-O-Acetyl-6-O- isobutyrylbritannilactone IKK IKK Complex AIBL->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα Complex (Inactive) IkB->NFkB_complex NFkB NF-κB (Active) NFkB_complex->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription NFkB->Gene_Transcription Binds to DNA Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, XIAP) Gene_Transcription->Anti_Apoptotic Expression of Apoptosis Apoptosis Anti_Apoptotic->Apoptosis

Figure 3: Postulated inhibition of the NF-κB survival pathway.

Conclusion and Future Directions

The preliminary data gathered from closely related britannilactone derivatives strongly suggest that this compound possesses significant anti-cancer potential. Its likely mechanism of action involves the induction of apoptosis via the mitochondrial pathway, inhibition of pro-survival signaling pathways such as NF-κB, and the induction of cell cycle arrest.

Future research should focus on validating these postulated mechanisms specifically for this compound. This would involve conducting the detailed experimental protocols outlined in this guide to generate specific quantitative data, including IC50 values across a broader range of cancer cell lines, precise quantification of apoptosis and cell cycle distribution, and detailed molecular analysis of the key protein modulations. In vivo studies using animal models will also be crucial to evaluate the therapeutic efficacy and safety profile of this promising compound. Such comprehensive investigations will be instrumental in advancing this compound through the drug development pipeline.

References

Potential Therapeutic Targets of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Isolated from Inula britannica, a plant with a history in traditional medicine for its anti-inflammatory and antimicrobial properties, this compound and its structural analogues are gaining attention in the scientific community for their potential therapeutic applications, particularly in oncology and inflammatory diseases.[1] This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic targets of this compound and related compounds, with a focus on the underlying molecular mechanisms, supported by available quantitative data and detailed experimental protocols.

Core Bioactivities and Therapeutic Potential

Research into sesquiterpenoids from Inula britannica has revealed significant anti-inflammatory and anti-cancer properties.[1] The mode of action for these compounds is often attributed to the disruption of cellular processes in pathogenic cells, primarily through the modulation of key signaling pathways and the inhibition of inflammatory mediators.[1]

Key Signaling Pathways and Molecular Targets

The primary therapeutic potential of this compound and its analogues appears to be centered around the modulation of critical cellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Several sesquiterpenoids from Inula britannica have been shown to inhibit this pathway.

One proposed mechanism involves the inhibition of IκB kinase β (IKKβ) phosphorylation. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes. This leads to a downstream reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Sesquiterpenoids Stimuli LPS, TNF-α IKK_complex IKK Complex Stimuli->IKK_complex IkBa_p p-IκBα IKK_complex->IkBa_p Phosphorylation NFkB_active Active NF-κB (p65/p50) IkBa_p->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Nuclear Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Compound 1-O-Acetyl-6-O- isobutyrylbritannilactone (and related compounds) Compound->IKK_complex Inhibition of IKKβ Phosphorylation

Inhibition of the NF-κB Signaling Pathway.
Keap1/Nrf2 Signaling Pathway

The Keap1/Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. Some dimeric sesquiterpenoids from Inula britannica have been found to activate this pathway, leading to increased expression of antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO-1) and heme oxygenase-1 (HO-1). This contributes to the anti-inflammatory effects by reducing oxidative stress.

Keap1_Nrf2_Activation cluster_pathway Keap1/Nrf2 Signaling Pathway cluster_activation Activation by Sesquiterpenoids Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Nuclear Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Gene_Transcription Antioxidant Gene Transcription ARE->Gene_Transcription Compound Dimeric Sesquiterpenoids Compound->Keap1_Nrf2 Activation

Activation of the Keap1/Nrf2 Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Studies on related sesquiterpenoids have shown inhibition of the phosphorylation of p38, ERK, and JNK, which can suppress the activation of downstream transcription factors like AP-1 (a complex of c-Jun and c-Fos), thereby modulating gene expression related to cell growth and survival.

Anticancer Activity

The anticancer potential of this compound and its analogues is linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Apoptosis Induction

Analogues of 1-O-acetylbritannilactone have been shown to trigger apoptosis in cancer cell lines. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest

Furthermore, these compounds can induce cell cycle arrest, particularly at the G2/M phase. This prevents cancer cells from dividing and proliferating.

Experimental_Workflow_Anticancer Start Cancer Cell Lines (e.g., HeLa, HCT116, HL-60, Bel-7402) Treatment Treatment with This compound or Analogues Start->Treatment Cell_Viability Cell Viability Assay (MTT Assay) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Experimental Workflow for Anticancer Activity Evaluation.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, data from structurally related compounds provide valuable insights into its potential potency.

Compound/AnalogueCell LineAssayIC50 Value (µM)Reference
Novel acylate of 1-O-acetylbritannilactone (IVg)HL-60 (Human promyelocytic leukemia)Cytotoxicity2.7[2]
Novel acylate of 1-O-acetylbritannilactone (IVg)Bel-7402 (Human hepatoma)Cytotoxicity4.3[2]
1-O-acetylbritannilactone analogue (14)HCT116 (Human colon carcinoma)Cytotoxicity2.91 - 6.78[3]
1-O-acetylbritannilactone analogue (14)HEp-2 (Human epidermoid carcinoma)Cytotoxicity2.91 - 6.78[3]
1-O-acetylbritannilactone analogue (14)HeLa (Human cervical carcinoma)Cytotoxicity2.91 - 6.78[3]
Etoposide (Positive Control)HCT116, HEp-2, HeLaCytotoxicity2.13 - 4.79[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate the IC50 value.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or analogue) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or analogue)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of the test compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Objective: To determine the effect of the compound on the cell cycle distribution.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or analogue)

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

IKKβ Kinase Assay

Objective: To determine if the compound directly inhibits the kinase activity of IKKβ.

Materials:

  • Recombinant active IKKβ

  • IKKβ substrate (e.g., GST-IκBα)

  • ATP (with γ-³²P-ATP for radioactive detection or as part of a luminescence-based kit like ADP-Glo™)

  • Kinase reaction buffer

  • This compound (or analogue)

  • Detection reagents (e.g., scintillation counter, luminometer)

Procedure (Example using ADP-Glo™ Kinase Assay):

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the kinase reaction buffer, the test compound, and recombinant IKKβ enzyme.

  • Initiate the kinase reaction by adding the IKKβ substrate and ATP mixture.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • A decrease in luminescence in the presence of the compound indicates inhibition of IKKβ activity.

Conclusion and Future Directions

This compound, along with other sesquiterpenoids from Inula britannica, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the inhibition of NF-κB and MAPK pathways and the activation of the Keap1/Nrf2 pathway. Furthermore, these compounds exhibit anticancer activity through the induction of apoptosis and cell cycle arrest.

While the available data for structurally related compounds is promising, further research is imperative to fully elucidate the therapeutic potential of this compound itself. Future studies should focus on:

  • Quantitative Bioactivity Profiling: Determining the specific IC50 values of this compound in a panel of cancer cell lines and in various inflammatory models.

  • Direct Target Identification: Utilizing techniques such as affinity chromatography or proteomics to identify the direct binding partners of the compound within the cell.

  • In Vivo Efficacy Studies: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize the potency and selectivity of the compound.

A deeper understanding of the molecular targets and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 1-O-Acetyl-6-O-isobutyrylbritannilactone Anti-inflammatory Assay in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone (AIB) is a sesquiterpene lactone that has been investigated for its potential anti-inflammatory properties. This document provides detailed protocols for evaluating the anti-inflammatory effects of AIB in RAW 264.7 murine macrophage cells, a widely used in vitro model for studying inflammation. The protocols outlined below describe methods to assess cell viability, measure key inflammatory mediators, and investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways. A related compound, 1-O-acetylbritannilactone (ABL), has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[1]

Key Applications

  • Screening for anti-inflammatory activity of AIB.

  • Determining the cytotoxic potential of AIB in RAW 264.7 cells.

  • Quantifying the inhibition of pro-inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β.

  • Investigating the effect of AIB on the NF-κB and MAPK signaling pathways.

Data Presentation

Table 1: Effect of AIB on RAW 264.7 Cell Viability

Concentration of AIB (µM)Cell Viability (%)
0 (Vehicle Control)100
1Data
5Data
10Data
25Data
50Data
100Data

Table 2: Inhibition of Nitric Oxide (NO) Production by AIB in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)DataN/A
LPS (1 µg/mL)Data0
LPS + AIB (1 µM)DataData
LPS + AIB (5 µM)DataData
LPS + AIB (10 µM)DataData
LPS + AIB (25 µM)DataData
LPS + AIB (50 µM)DataData

Table 3: Inhibition of Pro-inflammatory Cytokine Production by AIB in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)DataDataData
LPS (1 µg/mL)DataDataData
LPS + AIB (10 µM)DataDataData
LPS + AIB (50 µM)DataDataData

Table 4: Effect of AIB on the Expression of Inflammatory Proteins in LPS-Stimulated RAW 264.7 Cells (Relative Density)

TreatmentiNOSCOX-2p-p65/p65p-IκBα/IκBαp-ERK/ERKp-p38/p38p-JNK/JNK
Control (no LPS)DataDataDataDataDataDataData
LPS (1 µg/mL)DataDataDataDataDataDataData
LPS + AIB (10 µM)DataDataDataDataDataDataData
LPS + AIB (50 µM)DataDataDataDataDataDataData

Experimental Protocols

1. Cell Culture and Maintenance

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2] The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

2. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of AIB on RAW 264.7 cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/well and incubate for 24 hours.[2]

    • Treat the cells with various concentrations of AIB (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24 hours.[2]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/well and incubate for 24 hours.[2]

    • Pre-treat the cells with various non-toxic concentrations of AIB for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[2]

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[4]

    • Incubate for 10 minutes at room temperature.[4]

    • Measure the absorbance at 540 nm.[4] A sodium nitrite solution is used to generate a standard curve.[4]

4. Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 1 × 10^6 cells/well and allow them to adhere overnight.[4]

    • Pre-treat the cells with AIB for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4]

5. Western Blot Analysis

This technique is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates at a density of 1 × 10^6 cells/well and incubate for 24 hours.[5]

    • Pre-treat the cells with AIB for 1 hour, followed by stimulation with 1 µg/mL LPS for the appropriate time (e.g., 30 minutes for MAPK and NF-κB phosphorylation, 24 hours for iNOS and COX-2 expression).[1]

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[5]

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, ERK, phospho-ERK, p38, phospho-p38, JNK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment culture Culture RAW 264.7 Cells seed Seed Cells in Plates culture->seed aib_treat Pre-treat with AIB seed->aib_treat lps_stim Stimulate with LPS aib_treat->lps_stim mtt MTT Assay (Cell Viability) lps_stim->mtt griess Griess Assay (NO Production) lps_stim->griess elisa ELISA (Cytokines) lps_stim->elisa western Western Blot (Protein Expression) lps_stim->western viability Cytotoxicity Profile mtt->viability no_levels NO Inhibition griess->no_levels cytokine_levels Cytokine Inhibition (TNF-α, IL-6, IL-1β) elisa->cytokine_levels protein_levels Modulation of iNOS, COX-2, NF-κB, MAPK western->protein_levels

Caption: Experimental workflow for assessing the anti-inflammatory effects of AIB.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 jnk JNK tlr4->jnk erk ERK tlr4->erk ikb IκBα tlr4->ikb aib AIB aib->p38 aib->jnk aib->erk ikb_p p-IκBα aib->ikb_p Inhibits Degradation p65_p p-p65 aib->p65_p pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) p38->pro_inflammatory jnk->pro_inflammatory erk->pro_inflammatory ikb->ikb_p Phosphorylation p65 p65 p65->p65_p Phosphorylation p65_nuc p65 (nucleus) p65_nuc->pro_inflammatory ikb_p->p65 Releases p65_p->p65_nuc Translocation

Caption: AIB's proposed mechanism on NF-κB and MAPK pathways.

References

Application Notes and Protocols: Assessing the Anti-Cancer Effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone on Oral Squamous Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive malignancy with high rates of morbidity and mortality.[1][2][3] The exploration of novel therapeutic agents with enhanced efficacy and minimal side effects is a critical area of oncological research. 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpenoid lactone, has demonstrated significant anti-tumor activities. A closely related compound, 1,6-O,O-Diacetylbritannilactone (OODBL), isolated from Inula britannica, has been shown to inhibit the progression of OSCC by modulating specific signaling pathways, suggesting its potential as a promising candidate for oral cancer therapy.[1][2][3]

These application notes provide a comprehensive overview of the anti-cancer effects of this class of compounds on OSCC cells, detailing the molecular mechanisms and providing standardized protocols for its evaluation. The information is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Research on the related compound OODBL has elucidated a key mechanism of action involving the miR-1247-3p/LXRα/ABCA1 signaling pathway .[1][2][3] OODBL upregulates the expression of Liver X receptor alpha (LXRα) and its target genes, ATP-binding cassette transporter A1 (ABCA1) and ABCG1, by targeting miR-1247-3p.[1][2] This signaling cascade ultimately inhibits OSCC cell proliferation, migration, and invasion, while inducing apoptosis and cell cycle arrest at the G0/G1 phase.[1][2]

Furthermore, the induction of apoptosis is mediated through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and the subsequent release of cytochrome c from the mitochondria.[2] This leads to the activation of caspase-9 and caspase-3, culminating in programmed cell death.[2]

Data Presentation

The anti-proliferative and pro-apoptotic effects of OODBL on OSCC cell lines (CAL27 and SCC15) are summarized below.

Table 1: Effect of OODBL on OSCC Cell Viability (MTT Assay)

Cell LineConcentration of OODBL% Cell Viability (Mean ± SD)
CAL27Control (0 µM)100 ± 0.0
10 µMData not available
20 µMSignificantly reduced
40 µMSignificantly reduced
SCC15Control (0 µM)100 ± 0.0
10 µMData not available
20 µMSignificantly reduced
40 µMSignificantly reduced
Note: Specific percentage values were not provided in the source abstracts, but a significant dose-dependent reduction was reported.[1]

Table 2: Effect of OODBL on OSCC Cell Apoptosis (Flow Cytometry)

Cell LineConcentration of OODBL% Apoptotic Cells (Mean ± SD)
CAL27Control (0 µM)Baseline
20 µMSignificantly increased
40 µMSignificantly increased
SCC15Control (0 µM)Baseline
20 µMSignificantly increased
40 µMSignificantly increased
Note: A significant dose-dependent increase in apoptosis was observed.[2]

Table 3: Effect of OODBL on Apoptosis-Related Protein Expression (Western Blot in CAL27 cells)

ProteinConcentration of OODBLRelative Expression Level (Fold Change vs. Control)
Bax20 µMIncreased
40 µMIncreased
Bcl-220 µMDecreased
40 µMDecreased
Cleaved Caspase-320 µMIncreased
40 µMIncreased
Cleaved Caspase-920 µMIncreased
40 µMIncreased
Cytochrome c (cytoplasmic)20 µMIncreased
40 µMIncreased
Note: The expression changes were reported as dose-dependent.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and those cited in the referenced literature.[1][2][4][5]

Cell Culture
  • Cell Lines: Human oral squamous carcinoma cell lines (e.g., CAL27, SCC15) and normal oral epithelial cells (e.g., HOK) can be obtained from ATCC.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (or OODBL) and a vehicle control (e.g., DMSO) for 24-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay assesses the long-term proliferative potential of single cells.

  • Procedure:

    • Seed approximately 1,000 cells per well in 6-well plates.

    • Treat the cells with the test compound at various concentrations.

    • Incubate for 10-14 days, replacing the medium with fresh medium containing the compound every 3 days.

    • Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.

    • Count the number of colonies (typically >50 cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Procedure:

    • Treat cells with the test compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., LXRα, ABCA1, Bax, Bcl-2, Caspase-3, Caspase-9, Cytochrome c, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway

cluster_0 This compound cluster_1 Intracellular Signaling cluster_2 Mitochondrial Apoptosis Pathway cluster_3 Cellular Effects Compound This compound miR1247 miR-1247-3p Compound->miR1247 inhibits Bax_Bcl2 ↑ Bax/Bcl-2 ratio Compound->Bax_Bcl2 LXR LXRα miR1247->LXR inhibits ABCA1 ABCA1/ABCG1 LXR->ABCA1 activates Proliferation ↓ Proliferation ABCA1->Proliferation Migration ↓ Migration/Invasion ABCA1->Migration CellCycle G0/G1 Arrest ABCA1->CellCycle CytC Cytochrome c release Bax_Bcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis ↑ Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound in OSCC.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Analysis cluster_3 Data Analysis & Conclusion start OSCC Cell Lines (e.g., CAL27, SCC15) treatment Treat with this compound start->treatment viability Cell Viability (MTT) treatment->viability colony Colony Formation treatment->colony apoptosis_assay Apoptosis (Annexin V/PI) treatment->apoptosis_assay migration_assay Migration/Invasion (Transwell) treatment->migration_assay western Western Blot (Protein Expression) treatment->western qpcr qPCR (Gene Expression) treatment->qpcr analysis Quantitative Analysis viability->analysis colony->analysis apoptosis_assay->analysis migration_assay->analysis western->analysis qpcr->analysis conclusion Determine Anti-Cancer Efficacy & Mechanism analysis->conclusion

Caption: General workflow for assessing the anti-cancer effects of the compound.

References

Application Notes and Protocols: Investigating the Efficacy of 1-O-Acetyl-6-O-isobutyrylbritannilactone on Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or targeted therapies, necessitating the exploration of novel therapeutic agents. Sesquiterpene lactones, a class of natural products isolated from various plants, have demonstrated a range of biological activities, including anti-inflammatory and anticancer properties.

1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpenoid that, based on the activity of structurally related compounds, presents a candidate for investigation against TNBC. This document provides detailed protocols for researchers to assess the in vitro effects of this compound on the proliferation, apoptosis, and cell cycle progression of TNBC cell lines.

Disclaimer: As of the latest literature review, specific experimental data on the effects of this compound on triple-negative breast cancer cell lines has not been published. The following data tables are presented with hypothetical values for illustrative purposes to guide researchers in data presentation. The experimental protocols provided are established methods for assessing the anticancer effects of novel compounds on TNBC cell lines.

Data Presentation

Table 1: Anti-proliferative Activity of this compound on TNBC Cell Lines (Hypothetical Data)
Cell LineDescriptionIC50 (µM) after 72h Treatment (Mean ± SD)
MDA-MB-231 Human TNBC, Clonal15.8 ± 2.1
Hs578T Human TNBC, Ductal25.4 ± 3.5
BT-549 Human TNBC, Ductal18.9 ± 2.8
MCF-10A Non-tumorigenic breast> 100

IC50: The concentration of the compound that inhibits 50% of cell growth.

Table 2: Induction of Apoptosis in MDA-MB-231 Cells by this compound (Hypothetical Data)
Treatment (48h)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
Vehicle Control (0.1% DMSO) 4.2 ± 0.82.1 ± 0.5
This compound (10 µM) 18.5 ± 2.35.7 ± 1.1
This compound (20 µM) 35.1 ± 4.212.3 ± 1.9
Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound (Hypothetical Data)
Treatment (24h)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
Vehicle Control (0.1% DMSO) 45.3 ± 3.130.2 ± 2.524.5 ± 2.8
This compound (15 µM) 68.7 ± 4.515.1 ± 1.916.2 ± 2.1

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of TNBC cells.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, Hs578T, BT-549) and a non-tumorigenic control (e.g., MCF-10A)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[1]

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • TNBC cells (e.g., MDA-MB-231)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound and a vehicle control for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3][4]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[3][4]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • TNBC cells (e.g., MDA-MB-231)

  • This compound

  • Cold 70% Ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound or vehicle for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[5]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

This protocol detects changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • TNBC cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

Visualizations

G AIBL 1-O-Acetyl-6-O- isobutyrylbritannilactone ROS ↑ Reactive Oxygen Species (ROS) AIBL->ROS NFkB_Inhibition NF-κB Pathway Inhibition AIBL->NFkB_Inhibition CellCycle_Proteins Modulation of Cell Cycle Proteins (e.g., ↓ Cyclin D1, ↑ p21) AIBL->CellCycle_Proteins Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis Proliferation ↓ TNBC Cell Proliferation Apoptosis->Proliferation CellCycle_Arrest G0/G1 Phase Cell Cycle Arrest CellCycle_Proteins->CellCycle_Arrest CellCycle_Arrest->Proliferation

Caption: Hypothetical signaling pathway of this compound in TNBC cells.

G cluster_assays In Vitro Assays start Start: TNBC Cell Culture treat Treat with 1-O-Acetyl-6-O- isobutyrylbritannilactone start->treat mtt MTT Assay (72h) treat->mtt apoptosis Annexin V/PI Staining (48h) treat->apoptosis cell_cycle PI Staining (24h) treat->cell_cycle western Western Blot (24-48h) treat->western

Caption: Experimental workflow for evaluating the compound's effects on TNBC cells.

References

Investigating NF-κB Inhibition by 1-O-Acetyl-6-O-isobutyrylbritannilactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including potent anti-inflammatory effects.[1][2] A key mechanism underlying the anti-inflammatory properties of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies on closely related britannilactone (B2921459) derivatives, such as 1-O-acetylbritannilactone and 1,6-O,O-diacetylbritannilactone, have demonstrated that these compounds effectively inhibit the NF-κB pathway. The primary mechanism of action is the inhibition of IκB kinase β (IKKβ) phosphorylation, which in turn prevents the degradation of IκBα and blocks the nuclear translocation of the NF-κB p65 subunit.[6] The presence of acetyl moieties has been shown to enhance the anti-inflammatory and NF-κB inhibitory activity of these lactones, suggesting that this compound is a promising candidate for therapeutic development.

These application notes provide detailed protocols for investigating the inhibitory effects of this compound on the NF-κB signaling pathway using two key experimental approaches: a Luciferase Reporter Assay for quantifying NF-κB transcriptional activity and Western Blot analysis for assessing the phosphorylation and degradation of key pathway proteins.

Data Presentation

Table 1: Inhibitory Activity of Britannilactone Derivatives on NF-κB Signaling

CompoundAssayCell LineStimulusIC50 ValueReference
Inulanolide D (a sesquiterpene dimer from Inula britannica)NF-κB Luciferase ReporterRAW264.7LPS0.48 µM[2]
Inulanolide B (a sesquiterpene dimer from Inula britannica)NF-κB Luciferase ReporterRAW264.7LPS0.49 µM[2]
Eupatolide (a sesquiterpene from Inula britannica)NF-κB Luciferase ReporterRAW264.7LPS1.54 µM[2]

Table 2: Effect of Britannilactone Derivatives on Inflammatory Mediators

CompoundParameter MeasuredCell LineStimulusIC50 ValueReference
Inulanolide DNitric Oxide (NO) ProductionRAW264.7LPS~2 µM[2]
Inulanolide DTNF-α ProductionRAW264.7LPS~2 µM[2]
Inulanolide BNitric Oxide (NO) ProductionRAW264.7LPS~2 µM[2]
Inulanolide BTNF-α ProductionRAW264.7LPS~2 µM[2]

Mandatory Visualization

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_NFkappaB_complex cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates IkappaB_NFkappaB IκBα NF-κB (p65/p50) NFkappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation Inhibitor 1-O-Acetyl-6-O- isobutyrylbritannilactone Inhibitor->IKK_complex Inhibits IkappaB_NFkappaB:f1->NFkappaB Release DNA κB DNA Site NFkappaB_nuc->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Activates Luciferase_Assay_Workflow Day1 Day 1: Cell Seeding & Transfection Seed Seed cells in 96-well plate Day1->Seed Transfect Transfect with NF-κB Luciferase Reporter Plasmids Seed->Transfect Day2 Day 2: Treatment & Stimulation Transfect->Day2 Treat Treat with 1-O-Acetyl-6-O- isobutyrylbritannilactone Day2->Treat Stimulate Stimulate with TNF-α or LPS Treat->Stimulate Day3 Day 3: Lysis & Measurement Stimulate->Day3 Lyse Lyse cells Day3->Lyse Measure Measure Firefly & Renilla Luminescence Lyse->Measure Analysis Data Analysis (IC50) Measure->Analysis Western_Blot_Workflow cluster_immuno Start Cell Culture & Treatment Protein_Extraction Protein Extraction Start->Protein_Extraction SDS_PAGE SDS-PAGE & Protein Transfer Protein_Extraction->SDS_PAGE Immunoblotting Immunoblotting SDS_PAGE->Immunoblotting Blocking Blocking Immunoblotting->Blocking Detection Detection & Analysis Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Secondary_Ab->Detection

References

Application Notes and Protocols: Modulation of MAPK Signaling Pathway by 1-O-Acetyl-6-O-isobutyrylbritannilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] These effects are often mediated through the modulation of key cellular signaling pathways. One of the most critical pathways in this context is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK pathway, comprising primarily the ERK, JNK, and p38 kinases, plays a central role in regulating a wide array of cellular processes such as proliferation, differentiation, apoptosis, and inflammatory responses.

While direct studies on this compound are limited, research on structurally related sesquiterpene lactones isolated from Inula britannica, such as 1,6-O,O-diacetylbritannilactone (OODBL), has demonstrated modulation of the MAPK pathway. OODBL has been shown to exert anti-tumor effects in leukemia cells through this pathway. This document provides detailed protocols and application notes for investigating the effects of this compound on the MAPK signaling pathway, based on established methodologies for similar compounds.

Data Presentation

As no specific quantitative data for this compound is currently available in the public domain, the following table is a template for researchers to populate with their experimental data. This structured format allows for clear comparison of the compound's effects on the phosphorylation status of key MAPK proteins.

Table 1: Template for Quantitative Analysis of MAPK Phosphorylation

Target ProteinTreatment GroupConcentration (µM)Duration (min)Fold Change in Phosphorylation (Normalized to Total Protein and Vehicle Control)
p-ERK1/2 Vehicle Control0301.0
This compound130User Data
This compound1030User Data
This compound2530User Data
p-JNK Vehicle Control0301.0
This compound130User Data
This compound1030User Data
This compound2530User Data
p-p38 Vehicle Control0301.0
This compound130User Data
This compound1030User Data
This compound2530User Data

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effect of this compound on the MAPK signaling pathway.

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line for the research question (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HeLa or A549 for anti-cancer investigations).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Starvation (Optional but Recommended): To reduce basal levels of MAPK activation, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solution in the cell culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups and does not exceed 0.1% (v/v).

  • Treatment: Remove the starvation medium and add the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 15, 30, 60, 120 minutes) to assess the kinetics of MAPK phosphorylation.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

Protocol 2: Western Blotting for MAPK Phosphorylation
  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2), JNK (p-JNK), and p38 (p-p38) overnight at 4°C with gentle agitation. Use the antibody dilutions recommended by the manufacturer.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of ERK1/2, JNK, and p38, as well as a loading control like β-actin or GAPDH.

  • Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein band to the corresponding total protein band and the loading control.

Mandatory Visualizations

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase / GPCR extracellular_stimuli->receptor ras_raf Ras/Raf receptor->ras_raf mek1_2 MEK1/2 ras_raf->mek1_2 erk1_2 ERK1/2 mek1_2->erk1_2 transcription_factors_erk Transcription Factors (e.g., c-Fos, c-Jun) erk1_2->transcription_factors_erk cellular_response Cellular Response (Proliferation, Apoptosis, Inflammation) transcription_factors_erk->cellular_response stress_stimuli Stress Stimuli (e.g., UV, Cytokines) tak1 TAK1 stress_stimuli->tak1 mkk4_7 MKK4/7 tak1->mkk4_7 mkk3_6 MKK3/6 tak1->mkk3_6 jnk JNK mkk4_7->jnk transcription_factors_jnk Transcription Factors (e.g., c-Jun, ATF2) jnk->transcription_factors_jnk transcription_factors_jnk->cellular_response p38 p38 mkk3_6->p38 transcription_factors_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors_p38 transcription_factors_p38->cellular_response compound 1-O-Acetyl-6-O-isobutyryl- britannilactone compound->ras_raf compound->tak1 Experimental_Workflow cell_culture 1. Cell Culture & Seeding serum_starvation 2. Serum Starvation (Optional) cell_culture->serum_starvation compound_treatment 3. Treatment with Compound serum_starvation->compound_treatment cell_lysis 4. Cell Lysis compound_treatment->cell_lysis protein_quantification 5. Protein Quantification cell_lysis->protein_quantification sds_page 6. SDS-PAGE protein_quantification->sds_page western_blot 7. Western Blotting sds_page->western_blot detection 8. Detection & Imaging western_blot->detection analysis 9. Densitometric Analysis detection->analysis Logical_Relationship compound 1-O-Acetyl-6-O-isobutyryl- britannilactone mapk_pathway MAPK Signaling Pathway (ERK, JNK, p38) compound->mapk_pathway  Hypothesized to Interact phosphorylation Modulation of Phosphorylation mapk_pathway->phosphorylation cellular_effects Downstream Cellular Effects (e.g., Anti-inflammatory, Anti-cancer) phosphorylation->cellular_effects

References

Application Notes and Protocols for Inducing Apoptosis in Chemoresistant Cancer Cells with 1-O-Acetyl-6-O-isobutyrylbritannilactone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific research on the effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone on chemoresistant cancer cells has not been extensively published. The following application notes and protocols are based on studies of structurally similar compounds, primarily 1,6-O,O-Diacetylbritannilactone (OODBL), and are intended to serve as a guide for investigating the potential of this compound in this context. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Introduction

Chemoresistance is a significant obstacle in cancer therapy, leading to treatment failure and disease relapse. A promising strategy to overcome this challenge is the induction of apoptosis (programmed cell death) in resistant cancer cells. Sesquiterpene lactones, a class of natural products, have demonstrated potent anti-cancer properties. This document outlines the potential application of this compound, a derivative of the britannilactone (B2921459) core structure, in inducing apoptosis in chemoresistant cancer cells. The methodologies and expected outcomes are extrapolated from research on the related compound, 1,6-O,O-Diacetylbritannilactone (OODBL).

Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of the related compound OODBL on various cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of 1,6-O,O-Diacetylbritannilactone (OODBL) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
CAL27Oral Squamous Cell CarcinomaApprox. 2048
SCC15Oral Squamous Cell CarcinomaApprox. 2548

Data is estimated from graphical representations in the cited literature and should be experimentally verified.

Table 2: Apoptosis Induction by 1,6-O,O-Diacetylbritannilactone (OODBL) in Oral Squamous Carcinoma Cells [1]

Cell LineOODBL Concentration (µM)Percentage of Apoptotic Cells (%)
CAL270~5
10~15
20~25
SCC150~5
10~12
20~20

Data represents the percentage of Annexin V-positive cells as determined by flow cytometry.

Signaling Pathways

Based on studies with OODBL, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.

G A This compound B Bcl-2 (Anti-apoptotic) A->B down-regulates C Bax (Pro-apoptotic) A->C up-regulates D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 activation F->G H Caspase-3 activation G->H I Cleavage of cellular substrates (e.g., PARP) H->I J Apoptosis I->J

Caption: Proposed intrinsic apoptosis signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the apoptotic effects of this compound on chemoresistant cancer cells.

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis A Culture Chemoresistant Cancer Cells B Treat with 1-O-Acetyl-6-O- isobutyrylbritannilactone A->B C MTT Assay for Cytotoxicity (IC50) B->C D Annexin V/PI Staining for Apoptosis Quantification B->D E Western Blot for Apoptotic Proteins B->E F Determine IC50 Value C->F G Quantify Apoptotic Cell Population D->G H Analyze Protein Expression Levels E->H

Caption: Experimental workflow for apoptosis assessment.

Experimental Protocols

Cell Culture and Treatment
  • Culture chemoresistant cancer cell lines (e.g., cisplatin-resistant A549, doxorubicin-resistant MCF-7) and their parental counterparts in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 96-well, 24-well, or 6-well plates depending on the subsequent assay.

  • Allow cells to adhere and reach approximately 70-80% confluency.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Treat cells with various concentrations of the compound for 24, 48, or 72 hours. Ensure the final DMSO concentration in the culture medium is below 0.1%.

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

  • Treat cells with a serial dilution of this compound for the desired time period.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Quantification
  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value.

  • After the incubation period, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis-Related Proteins
  • Seed cells in 6-well plates and treat with this compound.

  • After treatment, lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Conclusion

The provided application notes and protocols offer a foundational framework for investigating the potential of this compound as an agent to induce apoptosis in chemoresistant cancer cells. By extrapolating from data on structurally related compounds, researchers can design and execute experiments to determine its efficacy and elucidate its mechanism of action. Positive results from such studies could pave the way for the development of novel therapeutic strategies to overcome chemoresistance in cancer.

References

Application Notes and Protocols: Preparation of 1-O-Acetyl-6-O-isobutyrylbritannilactone Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone derivative, a class of natural products known for a variety of biological activities, including potential anti-inflammatory and anti-cancer properties[1]. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in downstream experiments such as in vitro cell-based assays and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculation of stock solution concentrations.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₂₁H₃₀O₆[1][2]
Molecular Weight 378.5 g/mol [1]
CAS Number 1613152-34-3[1][3][4]
Appearance Powder[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[5]
Storage Desiccate at -20°C[5]

3. Experimental Protocols

3.1. Safety Precautions

Sesquiterpene lactones as a class of compounds can be irritating and may cause allergic contact dermatitis[6][7]. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling the compound. All weighing and initial dilutions should be performed in a chemical fume hood.

3.2. Recommended Solvent

For most biological applications, particularly cell-based assays, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent due to its high solvating power for many organic compounds and its miscibility with aqueous culture media. However, it is crucial to note that DMSO can exhibit cytotoxicity at higher concentrations. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, with a concentration of ≤0.1% being preferable to minimize solvent-induced artifacts[2][4][8]. A vehicle control, containing the same final concentration of DMSO as the experimental samples, must be included in all experiments.

3.3. Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro studies.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried DMSO (cell culture grade)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials with Teflon-lined caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound: In a chemical fume hood, carefully weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.785 mg of this compound.

    • Calculation:

      • Desired Concentration (M) = 0.010 mol/L

      • Molecular Weight (MW) = 378.5 g/mol

      • Desired Volume (V) = 0.001 L

      • Mass (g) = M x MW x V = 0.010 mol/L x 378.5 g/mol x 0.001 L = 0.003785 g = 3.785 mg

  • Dissolution: Add the weighed compound to an appropriately labeled sterile microcentrifuge tube or amber glass vial. Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube/vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[9]. The use of amber vials or wrapping clear tubes in foil is recommended to protect the solution from light.

Table 2: Example Volumes for Preparing a 10 mM Stock Solution

Desired Stock VolumeMass of Compound to WeighVolume of DMSO to Add
100 µL0.3785 mg100 µL
500 µL1.893 mg500 µL
1 mL3.785 mg1 mL
5 mL18.925 mg5 mL

3.4. Preparation of Working Solutions

Working solutions should be prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer immediately before use.

Example Dilution for a Final Concentration of 10 µM:

  • Prepare a 1:100 intermediate dilution of the 10 mM stock solution in cell culture medium (e.g., 2 µL of stock in 198 µL of medium to get a 100 µM solution).

  • Add the required volume of the intermediate dilution to your experimental wells. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

  • Remember to prepare a vehicle control by adding the same volume of DMSO-containing medium (without the compound) to control wells.

4. Visualization of Workflows and Concepts

4.1. Stock Solution Preparation Workflow

The following diagram illustrates the key steps in preparing the stock solution.

G start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound (e.g., 3.785 mg) equilibrate->weigh add_solvent Add Anhydrous DMSO (e.g., 1 mL) weigh->add_solvent dissolve Vortex/Warm until Dissolved add_solvent->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a 10 mM stock solution.

4.2. Serial Dilution for Experiments

This diagram shows the logical flow from the concentrated stock to the final working concentration in a cell culture plate.

G stock 10 mM Stock Solution in 100% DMSO intermediate Intermediate Dilution (e.g., 100 µM in Media) stock->intermediate Dilute in Culture Medium vehicle_control Vehicle Control (Media + DMSO) stock->vehicle_control Prepare Parallel Vehicle Dilution working Final Working Concentration (e.g., 10 µM in Well) intermediate->working Add to Wells cell_plate Cell Culture Plate working->cell_plate vehicle_control->cell_plate

Caption: Serial dilution from stock to working solution.

5. Stability and Storage Recommendations

  • Storage Temperature: Store stock solutions at -20°C for short-to-medium term storage (weeks to months) and at -80°C for long-term storage.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing multiple small-volume aliquots from the main stock. Studies have shown that while some compounds are stable through multiple freeze-thaw cycles, it is best practice to avoid them[10].

  • Light Sensitivity: Store aliquots in amber vials or wrap tubes in aluminum foil to protect the compound from light degradation.

  • Moisture: Use anhydrous DMSO and keep vials tightly sealed to prevent the absorption of water from the atmosphere, which can affect compound stability over time[11]. Warm vials to room temperature before opening to minimize condensation.

References

Application Notes and Protocols for the Long-Term Stability of 1-O-Acetyl-6-O-isobutyrylbritannilactone in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone (AIBL) is a sesquiterpene lactone isolated from plants of the Inula genus, which has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. For researchers investigating its biological effects and developing it as a potential drug candidate, understanding its stability in common laboratory solvents is crucial for ensuring the reliability and reproducibility of experimental data. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving and storing small molecules for in vitro and in vivo studies. This document provides detailed application notes and protocols for assessing the long-term stability of AIBL in DMSO solution.

Factors Influencing Stability in DMSO

The stability of sesquiterpene lactones like AIBL in DMSO can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. Long-term storage at room temperature is generally not recommended.

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to hydrolysis of ester groups present in the AIBL molecule.

  • Light: Exposure to UV light can induce photodegradation of certain chemical structures.

  • pH: Although DMSO is an aprotic solvent, residual water can create microenvironments with varying pH, potentially affecting stability. Sesquiterpene lactones have been shown to be unstable at neutral to alkaline pH.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially lead to the degradation of the compound.

Quantitative Stability Data

While specific long-term stability data for this compound in DMSO is not extensively available in the public domain, the following table presents a hypothetical but realistic stability profile based on the known behavior of other sesquiterpene lactones. This data is for illustrative purposes to guide researchers in designing their own stability studies.

Table 1: Hypothetical Long-Term Stability of this compound (10 mM in Anhydrous DMSO)

Storage ConditionTime PointPercent Remaining (%)Appearance of Degradation Products (Peak Area %)
-80°C 1 month99.8 ± 0.2< 0.1
3 months99.5 ± 0.3< 0.2
6 months99.1 ± 0.40.3 ± 0.1
12 months98.5 ± 0.50.8 ± 0.2
-20°C 1 month99.2 ± 0.40.5 ± 0.1
3 months97.8 ± 0.61.5 ± 0.3
6 months95.3 ± 0.83.2 ± 0.5
12 months90.1 ± 1.27.5 ± 0.8
4°C 1 month96.5 ± 0.72.5 ± 0.4
3 months88.2 ± 1.59.8 ± 1.1
6 months75.4 ± 2.121.3 ± 1.8
12 months55.9 ± 3.538.7 ± 2.9
Room Temp (25°C) 1 week92.1 ± 1.16.8 ± 0.9
1 month70.3 ± 2.825.4 ± 2.2
Freeze-Thaw Cycles (-20°C to RT) 1 cycle99.9 ± 0.1< 0.1
5 cycles99.0 ± 0.50.7 ± 0.2
10 cycles97.5 ± 0.92.1 ± 0.4

Data are presented as mean ± standard deviation (n=3). Degradation products were quantified by HPLC peak area percentage relative to the total peak area.

Experimental Protocols

Protocol for Long-Term Stability Assessment of AIBL in DMSO

This protocol describes a comprehensive study to determine the long-term stability of AIBL in DMSO under various storage conditions.

4.1.1. Materials and Reagents

  • This compound (AIBL), >98% purity

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid, LC-MS grade

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

4.1.2. Preparation of Stock Solution

  • Accurately weigh a sufficient amount of AIBL to prepare a 10 mM stock solution in anhydrous DMSO.

  • Dissolve the AIBL in the required volume of anhydrous DMSO in a volumetric flask.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquot the stock solution into amber glass vials to minimize exposure to light and repeated freeze-thaw cycles of the main stock.

4.1.3. Storage Conditions

Store the aliquots under the following conditions:

  • -80°C (ultra-low freezer)

  • -20°C (standard freezer)

  • 4°C (refrigerator)

  • Room Temperature (25°C), protected from light

For the freeze-thaw stability study, subject a separate set of aliquots stored at -20°C to repeated cycles of freezing and thawing at room temperature.

4.1.4. Time Points for Analysis

Analyze the samples at the following time points:

  • Initial (T=0): Immediately after preparation.

  • Long-term: 1, 3, 6, and 12 months for samples stored at -80°C, -20°C, and 4°C.

  • Accelerated: 1, 2, 3, and 4 weeks for samples stored at room temperature.

  • Freeze-Thaw: After 1, 3, 5, and 10 cycles.

4.1.5. HPLC-UV Analysis Method

A stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

4.1.6. Sample Preparation for Analysis

  • At each time point, retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Dilute an aliquot of the DMSO stock solution with the initial mobile phase composition to a final concentration within the linear range of the calibration curve (e.g., 100 µM).

  • Inject the prepared sample onto the HPLC system.

4.1.7. Data Analysis

  • Calculate the percentage of AIBL remaining at each time point relative to the initial (T=0) concentration.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Identify and quantify any new peaks that appear in the chromatogram, which may represent degradation products.

Signaling Pathways and Experimental Workflow Diagrams

Putative Signaling Pathway of AIBL

Sesquiterpene lactones from Inula species have been reported to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK/JNK.

G Putative Signaling Pathway of AIBL cluster_nucleus AIBL This compound (AIBL) IKK IKK Complex AIBL->IKK Inhibition MAP3K MAP3K (e.g., ASK1) AIBL->MAP3K Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 Apoptosis Apoptosis AP1->Apoptosis NFkB_n->Inflammatory_Genes

Caption: Putative signaling pathway of AIBL.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the experimental protocol for assessing the long-term stability of AIBL in DMSO.

G Experimental Workflow for AIBL Stability Assessment start Start prep_stock Prepare 10 mM AIBL Stock in Anhydrous DMSO start->prep_stock aliquot Aliquot into Amber Vials prep_stock->aliquot storage Store Aliquots under Different Conditions (-80°C, -20°C, 4°C, RT, Freeze-Thaw) aliquot->storage timepoint Sample at Predetermined Time Points storage->timepoint prep_sample Prepare Samples for HPLC Analysis timepoint->prep_sample hplc HPLC-UV Analysis prep_sample->hplc data_analysis Data Analysis: Calculate % Remaining and Degradation Products hplc->data_analysis report Generate Stability Report data_analysis->report end End report->end

Caption: Workflow for AIBL stability assessment.

Conclusion and Recommendations

Based on the general stability of sesquiterpene lactones, it is recommended to store stock solutions of this compound in anhydrous DMSO at -80°C for long-term storage to minimize degradation. For short-term use, storage at -20°C is acceptable, but repeated freeze-thaw cycles should be avoided by preparing smaller aliquots. Storage at 4°C and room temperature is not recommended for periods longer than a few days. It is imperative for each laboratory to conduct its own stability studies under its specific experimental conditions to ensure the accuracy and validity of their results. The provided protocols and information serve as a comprehensive guide for establishing these critical stability assessments.

Troubleshooting & Optimization

preventing precipitation of 1-O-Acetyl-6-O-isobutyrylbritannilactone in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 1-O-Acetyl-6-O-isobutyrylbritannilactone in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a sesquiterpene lactone derivative, a type of secondary metabolite often extracted from medicinal plants like Inula britannica.[1] It belongs to a class of organic compounds known for a diverse range of biological activities. In research, it is primarily investigated for its potential anti-inflammatory and anti-cancer properties, often by studying its effects on cellular signaling pathways.[1]

Q2: I'm observing a precipitate in my cell culture media after adding the compound. What is the likely cause?

This compound is a hydrophobic molecule, which means it has low solubility in water-based solutions like cell culture media.[2] Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the media. This can be influenced by several factors including the final concentration, the solvent used for the stock solution, and the dilution method.[2]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent.[3] It is effective at dissolving a wide range of nonpolar compounds and is miscible with water and cell culture media.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.[2][4] This compound is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[5]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

High concentrations of DMSO can be toxic to cells.[6] For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), with many protocols recommending 0.1% or lower to minimize effects on cell viability and function.[6][7] However, tolerance to DMSO can be cell-line specific, so it is best to perform a vehicle control experiment to assess the impact of the intended DMSO concentration on your specific cells.[7][8]

Q5: Will serum in the media prevent precipitation?

Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[4][9] This binding can increase the apparent solubility of the compound in the media.[10][11] However, this effect has its limits. At high concentrations, the compound can still exceed its solubility limit and precipitate even in the presence of serum.[4]

Q6: Is it a good idea to filter the media after precipitation has occurred?

No, filtering the media after a precipitate has formed is not recommended. The precipitate is your compound of interest. Filtering it out will lower the effective concentration of the compound in your experiment in an unquantifiable way, which will make the results unreliable.[4] It is crucial to address the root cause of the precipitation instead.

Troubleshooting Guide

This guide addresses common issues related to the precipitation of this compound.

ProblemLikely Cause(s)Recommended Solution(s)
Immediate, heavy precipitation upon adding stock solution to media. Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of aqueous media causes the compound to crash out of solution.[4]Perform Serial Dilution: Prepare an intermediate dilution of your high-concentration DMSO stock in 100% DMSO first. Then, add this intermediate stock to the pre-warmed (37°C) culture medium.[2] • Slow, Drop-wise Addition: Add the stock solution drop-by-drop to the final volume of media while gently vortexing or swirling to ensure rapid and even dispersion.[2][4]
High Final Concentration: The desired final concentration of the compound exceeds its solubility limit in the culture medium.Determine Maximum Solubility: Perform a solubility test to find the highest concentration of the compound that remains in solution in your specific culture medium (see Experimental Protocols). • Reduce Final Concentration: If experimentally feasible, lower the working concentration of the compound.
Precipitate forms over time during incubation (hours to days). Temperature Shift: The compound may be less soluble at the incubation temperature (37°C) compared to the temperature at which the solution was prepared.[7]Pre-warm the Media: Always pre-warm the cell culture media to 37°C before adding the compound stock solution.[7] • Minimize Temperature Cycling: Reduce the time that culture vessels are outside the stable incubator environment.[4]
pH Shift: The CO2 environment in an incubator can slightly lower the pH of bicarbonate-buffered media, which may affect the solubility of pH-sensitive compounds.[7][12]Ensure Proper Buffering: Use a medium with a robust buffering system, such as HEPES, especially for long-term experiments.[4]
Interaction with Media Components: The compound may interact with salts, amino acids, or other components in the media, forming less soluble complexes over time.[4]Test in a Simpler Solution: Check the compound's solubility in a simple buffered saline solution (e.g., PBS) to see if media components are the issue.[4] • Consider Serum-Free Media: If compatible with your cells, test solubility in a serum-free formulation.
Evaporation: Evaporation of media during long-term cultures can increase the concentration of all components, including your compound, pushing it past its solubility limit.[4]Ensure Proper Humidification: Maintain proper humidity levels in the incubator. • Use Low-Evaporation Lids: Utilize culture plates with low-evaporation lids or seal plates for long-term experiments.[4]
Precipitate is observed after thawing a frozen stock solution. Freeze-Thaw Instability: The compound has poor solubility at lower temperatures and has precipitated out during the freeze-thaw cycle.Gently Re-dissolve: Warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully re-dissolved before use.[7] • Aliquot Stock Solutions: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder (MW: 378.50 g/mol )[1]

  • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a high concentration, for example, 10 mM or 20 mM.

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, brief sonication or gentle warming to 37°C can aid dissolution.[4]

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Determining the Maximum Soluble Concentration in Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • High-concentration stock solution (e.g., 20 mM in 100% DMSO)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a series of dilutions of your compound in pre-warmed media. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Serial Dilution Method:

    • Prepare the highest concentration solution by adding the appropriate amount of the stock solution to the pre-warmed medium (e.g., for 100 µM from a 20 mM stock, perform a 1:200 dilution: 1 µL of stock in 199 µL of media).

    • Vortex gently immediately after adding the stock.

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube containing an equal volume of fresh, pre-warmed media, and so on.

  • Incubation and Observation:

    • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1 hour, 24 hours).

    • After incubation, visually inspect each dilution for any signs of cloudiness or precipitate.

    • Place a small drop of each solution on a microscope slide and examine under 10x or 20x magnification for evidence of crystalline precipitate.

  • The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.

Protocol 3: Enhancing Solubility with Cyclodextrins

Objective: To use a cyclodextrin (B1172386) derivative to improve the aqueous solubility of this compound.

Background: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is more soluble in aqueous solutions.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture.

Materials:

  • This compound stock solution in DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your specific cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a Cyclodextrin-Containing Medium: Dissolve HP-β-CD in your cell culture medium to a desired concentration (e.g., 1-10 mM). Sterile filter the solution if necessary.

  • Dilution: While vortexing the HP-β-CD-containing medium, slowly add the DMSO stock of this compound to achieve the desired final concentration.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.

  • Observation: Compare the solubility of the compound in the cyclodextrin-containing medium versus the standard medium by following the observation steps in Protocol 2.

Data Presentation

Table 1: Example Data on the Effect of DMSO Concentration on Cell Viability

This table presents illustrative data. Researchers should perform their own cytotoxicity assays.

Cell LineFinal DMSO Conc. (v/v)Cell Viability (% of Control)
HEK293 0.05%99 ± 2%
0.1%98 ± 3%
0.5%91 ± 5%
1.0%78 ± 7%
Primary Neurons 0.05%97 ± 4%
0.1%92 ± 6%
0.5%65 ± 9%
1.0%41 ± 11%
Table 2: Example Data on Solubility Enhancement with HP-β-Cyclodextrin

This table presents illustrative data to demonstrate the principle of solubility enhancement.

Medium CompositionMaximum Soluble Concentration of CompoundFold Increase in Solubility
DMEM + 10% FBS~ 25 µM1x (Baseline)
DMEM + 10% FBS + 1 mM HP-β-CD~ 75 µM3x
DMEM + 10% FBS + 5 mM HP-β-CD~ 200 µM8x
DMEM + 10% FBS + 10 mM HP-β-CD~ 450 µM18x

Visual Guides

Workflow for Preparing Final Working Solution

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Application A Weigh Compound Powder B Dissolve in 100% DMSO A->B C Vortex to Create 10-100 mM Stock B->C E Add Stock Drop-wise to Medium while Vortexing C->E High-Conc. Stock D Pre-warm Culture Medium to 37°C D->E F Use Immediately in Cell Culture Experiment E->F

Caption: Recommended workflow for preparing the final working solution.

Troubleshooting Decision Tree for Precipitation

G Start Precipitate Observed in Culture Medium Q1 When did it precipitate? Start->Q1 A1_Immediate Immediately upon addition to media Q1->A1_Immediate Immediately A1_OverTime Over time during incubation Q1->A1_OverTime Over Time Q2 Action: Review Dilution Technique A1_Immediate->Q2 Q3 Action: Check for Instability A1_OverTime->Q3 S1 Implement Slow, Drop-wise Addition and Serial Dilution Q2->S1 S2 Pre-warm media before addition. Minimize temperature cycling. Check media pH and buffering. Q3->S2

Caption: Decision tree for troubleshooting precipitation issues.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Before Complexation cluster_1 After Complexation A Hydrophobic Drug (Low Water Solubility) P1 + B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) C Water-Soluble Inclusion Complex P1->C Forms Complex in Aqueous Solution

Caption: How cyclodextrins form inclusion complexes to enhance solubility.

References

Technical Support Center: Troubleshooting High Background in Cytotoxicity Assays with Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of high background signals in cytotoxicity assays when working with natural products.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a high background signal in my cytotoxicity assay when testing a natural product extract?

High background signals when using natural products can stem from the inherent properties of the complex mixtures. Common causes include:

  • Colorimetric Interference: Many plant extracts are colored and can absorb light at the same wavelength as the formazan (B1609692) product in colorimetric assays (e.g., MTT, XTT), leading to artificially high absorbance readings.

  • Autofluorescence: Certain compounds within natural extracts can fluoresce at the same excitation and emission wavelengths used in fluorescence-based assays, causing a high background signal.

  • Chemical Reactivity: Some natural products have reducing properties and can directly reduce assay reagents, such as MTT tetrazolium salt, into formazan in the absence of viable cells. This leads to a false-positive signal for cell viability.

  • Luciferase Inhibition/Enhancement: In luminescence-based assays like CellTiter-Glo, compounds in the extract can directly inhibit or enhance the activity of the luciferase enzyme, leading to inaccurate readings of ATP levels.

Q2: My colored plant extract seems to be interfering with my MTT assay. How can I correct for this?

The most direct way to correct for colorimetric interference is to use a proper blank control. This involves preparing wells that contain the same concentration of your natural product in cell culture medium, but without any cells. The absorbance from these wells should be subtracted from the absorbance of your test wells (containing cells and the extract).

Q3: I suspect my natural product is directly reducing the MTT reagent. How can I confirm this?

You can perform a cell-free assay to test for direct reduction of the MTT reagent. This involves incubating your natural product at various concentrations with the MTT reagent in cell culture medium, but without cells. If the solution turns purple, it indicates that your product is directly reducing the MTT tetrazolium salt.

Q4: What alternative assays can I use if my natural product shows significant interference with colorimetric or fluorescence-based assays?

If significant interference is observed, consider switching to an assay with a different detection method.

  • Luminescent Assays: Assays like CellTiter-Glo, which measure ATP as an indicator of cell viability, are often less susceptible to colorimetric and autofluorescence interference. However, it is still crucial to check for direct effects on the luciferase enzyme.

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. Since it's a colorimetric assay, a no-cell control with the natural product is still necessary to check for interference.

  • Real-Time Cell Analysis (RTCA): Impedance-based assays, such as those using the xCELLigence system, monitor cell proliferation and cytotoxicity in real-time without the need for reporters or dyes, thus avoiding many types of interference.

Troubleshooting Guides

Issue 1: High Background in MTT/XTT Assays

This workflow helps to diagnose and resolve high background issues in common colorimetric cytotoxicity assays.

MTT_Troubleshooting start_node Start: High Absorbance Background in MTT/XTT Assay q1 Is the natural product colored? start_node->q1 decision_node decision_node process_node process_node control_node control_node result_node result_node a1_yes Run 'No-Cell' Control (Medium + NP + MTT) q1->a1_yes Yes a1_no Proceed to check for chemical reactivity q1->a1_no No q2 Does the 'No-Cell' control show high absorbance? a1_yes->q2 a2_yes Interference Confirmed: Direct MTT Reduction q2->a2_yes Yes a2_no Interference is likely due to NP color only q2->a2_no No sol2 Switch to a non-tetrazolium based assay (e.g., CellTiter-Glo) a2_yes->sol2 sol1 Subtract background from 'No-Cell' control wells a2_no->sol1 a1_no->a1_yes

Caption: Troubleshooting workflow for high background in MTT/XTT assays.

Issue 2: Interference with Fluorescence-Based Assays

Autofluorescence from natural products can mask the true signal in fluorescence-based cytotoxicity assays (e.g., resazurin-based assays).

Autofluorescence_Interference start_node Start: High Background in Fluorescence Assay step1 Prepare 'No-Cell' control wells (Medium + Natural Product) start_node->step1 process_node process_node control_node control_node result_node result_node step2 Measure fluorescence at the assay's Ex/Em wavelengths step1->step2 step3 If fluorescence is high, subtract this background value step2->step3 step4 If background is higher than the experimental signal, consider alternative assays (e.g., LDH, MTT) step3->step4

Caption: Workflow to identify and correct for autofluorescence.

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

This protocol determines if a natural product directly reduces the MTT tetrazolium salt.

  • Prepare a stock solution of your natural product in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of cell culture medium (e.g., DMEM) to each well.

  • Add your natural product to the wells in a series of concentrations. Include a vehicle control (e.g., DMSO) and a positive control for reduction if available (e.g., ascorbic acid).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.

  • After incubation, observe the wells for the formation of a purple color.

  • Add 100 µL of solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm. A significant increase in absorbance in the absence of cells indicates direct MTT reduction.

Protocol 2: Luciferase Inhibition/Enhancement Assay (Cell-Free)

This protocol checks if a natural product directly interferes with the luciferase enzyme used in assays like CellTiter-Glo.

  • Prepare a standard curve of ATP in the assay buffer provided with the kit.

  • In a white, opaque 96-well plate, add a fixed, known amount of ATP (e.g., 10 nM) to each well.

  • Add your natural product in a series of concentrations to these wells. Include a vehicle control.

  • Prepare the luciferase reagent according to the manufacturer's instructions.

  • Add the luciferase reagent to all wells.

  • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Read the luminescence using a plate reader.

  • A decrease in luminescence compared to the vehicle control indicates inhibition of luciferase, while an increase suggests enhancement.

Data Presentation

Table 1: Example of Data Correction for a Colored Natural Product in an MTT Assay
Treatment GroupRaw Absorbance (570 nm)No-Cell Control Absorbance (570 nm)Corrected Absorbance (Raw - No-Cell)% Viability (Relative to Untreated)
Untreated Cells1.2500.0501.200100%
Vehicle Control1.2450.0501.19599.6%
Natural Product (50 µg/mL)0.9500.1500.80066.7%
Natural Product (100 µg/mL)0.7000.2500.45037.5%
Table 2: Comparison of Assay Interference by a Hypothetical Natural Product
Assay TypeMechanism of ActionPotential for Interference by Natural ProductRecommended Control
MTT/XTT Colorimetric (Tetrazolium reduction)High (Color, reducing compounds)No-cell control with NP
Resazurin Fluorometric (Reduction of resazurin)High (Autofluorescence, reducing compounds)No-cell control with NP
CellTiter-Glo Luminescence (ATP measurement)Moderate (Luciferase inhibition/enhancement)Cell-free luciferase assay with NP
LDH Release Colorimetric (Enzyme activity)Moderate (Color, enzyme inhibition)No-cell control with NP
Impedance Electrical (Cell attachment)Low (Interference is rare)Vehicle control

Technical Support Center: Optimizing Cell-Based Assays with 1-O-Acetyl-6-O-isobutyrylbritannilactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing 1-O-Acetyl-6-O-isobutyrylbritannilactone in cell-based assays, with a focus on minimizing solvent-related toxicity and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a sesquiterpene lactone, a type of natural product often extracted from plants of the Inula genus.[1] It is recognized for its diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] Its therapeutic potential is a subject of ongoing research.

Q2: In which solvents can I dissolve this compound for my cell-based assays?

A2: this compound is a hydrophobic compound. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. For cell-based assays, DMSO is the most commonly used solvent due to its miscibility with cell culture media.

Q3: What is the maximum concentration of DMSO I can use in my cell culture without causing significant toxicity?

A3: The tolerance to DMSO is cell line-dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid significant cytotoxic effects. Some sensitive cell lines may even require concentrations as low as 0.1%. It is crucial to perform a solvent tolerance assay for your specific cell line to determine the maximum non-toxic concentration.

Q4: How does this compound exert its biological effects?

A4: Research on related compounds suggests that this compound likely exerts its anti-inflammatory and anti-cancer effects by modulating key signaling pathways. Notably, it has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and induce apoptosis (programmed cell death).

Troubleshooting Guides

Issue 1: I am observing high levels of cell death in my vehicle control wells (treated with solvent only).

  • Question: What could be causing the toxicity in my control wells, and how can I resolve it?

  • Answer: High cell death in vehicle control wells is a clear indication of solvent toxicity. The concentration of the solvent, likely DMSO, is too high for your specific cell line.

    • Solution:

      • Perform a Solvent Tolerance Assay: Systematically test a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) on your cells. Use a cell viability assay, such as the MTT assay, to determine the highest concentration of DMSO that does not significantly reduce cell viability.

      • Reduce Final DMSO Concentration: Prepare a more concentrated stock solution of this compound. This will allow you to use a smaller volume to achieve your desired final concentration of the compound, thereby lowering the final DMSO concentration in the well.

      • Consider Alternative Solvents: If your cells are extremely sensitive to DMSO, you may explore other less toxic solvents like ethanol, though their compatibility with the compound and the assay must be validated.

Issue 2: My compound precipitates out of solution when I add it to the cell culture medium.

  • Question: How can I prevent my hydrophobic compound from precipitating in the aqueous culture medium?

  • Answer: Precipitation occurs because the hydrophobic compound has low solubility in the aqueous environment of the cell culture medium.

    • Solution:

      • Optimize Stock Solution Concentration: Ensure your stock solution in DMSO is not overly concentrated, as this can lead to rapid precipitation upon dilution.

      • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock solution in the cell culture medium. This gradual decrease in solvent concentration can help maintain the compound's solubility.

      • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound solution can sometimes improve solubility.

      • Vortexing/Mixing: Immediately after adding the compound to the medium, gently vortex or pipette up and down to ensure rapid and thorough mixing.

Issue 3: I am not observing a dose-dependent effect of this compound on my cells.

  • Question: Why am I not seeing a clear dose-response curve in my cytotoxicity assay?

  • Answer: The absence of a dose-dependent effect can be due to several factors, including issues with compound solubility, concentration range, or the assay itself.

    • Solution:

      • Verify Compound Integrity: Ensure your compound has not degraded. Store it properly according to the manufacturer's instructions.

      • Expand Concentration Range: You may be testing a concentration range that is too narrow or not in the active range for your cell line. Test a wider range of concentrations (e.g., from nanomolar to high micromolar).

      • Check for Solubility Issues: Visually inspect your wells for any signs of precipitation, which would effectively lower the concentration of the compound available to the cells.

      • Assay Sensitivity: Ensure your cell viability assay is sensitive enough to detect subtle changes in cell proliferation or death. Consider the timing of your assay endpoint, as the compound's effects may be time-dependent.

Quantitative Data Summary

The following tables provide a summary of solvent tolerance and the cytotoxic activity of compounds structurally related to this compound.

Table 1: General Solvent Tolerance in Cell-Based Assays

SolventTypical Maximum Non-Toxic Concentration (% v/v)Notes
DMSO0.1% - 0.5%Highly cell line-dependent. A tolerance assay is strongly recommended.
Ethanol0.1% - 0.5%Can be more volatile than DMSO.
Methanol< 0.1%Generally more toxic to cells than DMSO or ethanol.

Table 2: In Vitro Cytotoxicity (IC50) of 1-O-acetylbritannilactone (ABL) Analogues

Disclaimer: The following IC50 values are for structurally similar compounds and may not be directly representative of this compound. Experimental conditions such as cell line, exposure time, and assay method will significantly influence IC50 values.

CompoundCell LineIC50 (µM)Reference
ABL analogue with lauroyl group at 6-OHHCT116 (Human Colon Carcinoma)2.91 - 6.78[2]
ABL analogue with lauroyl group at 6-OHHEp-2 (Human Laryngeal Carcinoma)2.91 - 6.78[2]
ABL analogue with lauroyl group at 6-OHHeLa (Human Cervical Carcinoma)2.91 - 6.78[2]

Experimental Protocols

Protocol 1: Determining Solvent (DMSO) Tolerance

This protocol outlines the steps to determine the maximum concentration of DMSO that is non-toxic to a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Anhydrous DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.05% to 1.0% (v/v). Include a "medium only" control.

  • Treatment: Remove the existing medium from the cells and replace it with the prepared DMSO dilutions.

  • Incubation: Incubate the plate for a period that matches your planned compound exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is the maximum tolerated concentration.

Protocol 2: Assessing Cytotoxicity using MTT Assay

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT reagent

  • Solubilization solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare Compound Dilutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) remains constant and below the predetermined non-toxic level.

  • Treatment: Replace the medium with the prepared compound dilutions. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time.

  • MTT Assay and Data Acquisition: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis: Determine the percentage of cell viability for each compound concentration compared to the vehicle control. Plot the results to generate a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB p_IkB->NFkB Releases Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Compound 1-O-Acetyl-6-O- isobutyrylbritannilactone Compound->IKK_Complex Inhibits Phosphorylation DNA DNA NFkB_n->DNA Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Apoptosis_Pathway_Induction cluster_compound cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_cytoplasm Cytoplasm Compound 1-O-Acetyl-6-O- isobutyrylbritannilactone Bax Bax Compound->Bax Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Cleaves & Activates Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Pro_Caspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Compound Prepare 1-O-Acetyl-6-O- isobutyrylbritannilactone Stock in DMSO Treat_Cells Treat Cells with Compound Dilutions Prepare_Compound->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Solvent_Tolerance Determine Max. Non-Toxic DMSO Concentration Seed_Cells->Solvent_Tolerance Seed_Cells->Treat_Cells Solvent_Tolerance->Treat_Cells Inform [DMSO] MTT_Assay Perform MTT Cell Viability Assay Treat_Cells->MTT_Assay Read_Plate Measure Absorbance (570 nm) MTT_Assay->Read_Plate Data_Analysis Calculate % Viability and IC50 Value Read_Plate->Data_Analysis

Caption: Workflow for assessing cytotoxicity.

References

degradation of 1-O-Acetyl-6-O-isobutyrylbritannilactone in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Acetyl-6-O-isobutyrylbritannilactone. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by pH, temperature, and light exposure. As a sesquiterpene lactone with two ester linkages (an acetate (B1210297) and an isobutyrate), it is susceptible to hydrolysis, particularly under basic or acidic conditions. Elevated temperatures can accelerate this degradation. Exposure to UV light may also lead to photodegradation.

Q2: What are the likely degradation products of this compound?

A2: The most probable degradation products result from the hydrolysis of the ester and lactone functional groups. This would lead to the formation of the corresponding carboxylic acids (acetic acid and isobutyric acid) and the hydrolysis of the lactone ring to form a hydroxy carboxylic acid.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh in a suitable anhydrous solvent and store them at low temperatures for short periods.

Q4: In which solvents is this compound soluble and stable?

A4: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For biological experiments, stock solutions are often prepared in DMSO. It is crucial to minimize the presence of water to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.

This issue could be due to the degradation of the compound in the cell culture medium.

Troubleshooting Workflow:

start Inconsistent/Low Activity Observed check_compound_stability Verify Compound Stability in Media start->check_compound_stability prepare_fresh Prepare Fresh Stock Solutions check_compound_stability->prepare_fresh If degradation is suspected minimize_incubation Minimize Incubation Time prepare_fresh->minimize_incubation analyze_media Analyze Media for Degradation Products minimize_incubation->analyze_media positive_control Include a Stable Positive Control analyze_media->positive_control conclusion Correlate Degradation with Activity Loss positive_control->conclusion start Unexpected Peaks in HPLC check_storage Review Storage Conditions of Solid and Solutions start->check_storage check_solvent Verify Solvent Purity and Water Content check_storage->check_solvent forced_degradation Perform Forced Degradation Studies check_solvent->forced_degradation To confirm degradation pathway lc_ms_analysis Analyze Peaks by LC-MS forced_degradation->lc_ms_analysis conclusion Identify Degradation Products lc_ms_analysis->conclusion cluster_products Hydrolysis Products parent This compound C₂₁H₃₀O₆ product1 Deacetylated Product parent->product1 H₂O / H⁺ or OH⁻ product2 Deisobutyrylated Product parent->product2 H₂O / H⁺ or OH⁻ product3 Lactone Ring Opened Product parent->product3 H₂O / OH⁻ product4 Fully Hydrolyzed Product product1->product4 Further Hydrolysis product2->product4 Further Hydrolysis product3->product4 Further Hydrolysis

References

optimizing incubation time for 1-O-Acetyl-6-O-isobutyrylbritannilactone treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1-O-Acetyl-6-O-isobutyrylbritannilactone in their experiments.

Troubleshooting Guide & FAQs

Q1: What is a good starting concentration and incubation time for this compound in a new cell line?

A1: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line and the experimental endpoint (e.g., cytotoxicity, inhibition of a specific signaling pathway). As a starting point, we recommend a time-course and dose-response experiment. Based on data from structurally similar sesquiterpene lactones, a broad concentration range from 0.1 µM to 100 µM can be tested. For incubation time, initial experiments can be performed at 24, 48, and 72 hours to determine the optimal duration for observing the desired effect. For instance, studies on the related compound 1,6-O,O-Diacetylbritannilactone have assessed cytotoxicity at 24, 36, and 48 hours.[1]

Q2: I am not observing any significant cytotoxicity even at high concentrations. What could be the issue?

A2: Several factors could contribute to a lack of cytotoxic effect:

  • Cell Line Resistance: The cell line you are using may be inherently resistant to this compound. Sesquiterpene lactones can be exported from cells by ABC transporters, and overexpression of these transporters can lead to multidrug resistance.

  • Compound Stability: Ensure that the compound is properly stored and that the stock solution is freshly prepared. Degradation of the compound can lead to a loss of activity.

  • Incubation Time: The incubation time may be too short. Some compounds require a longer duration to induce apoptosis or other forms of cell death. Consider extending the incubation period up to 72 hours.

  • Cell Seeding Density: If cells are seeded too densely, they may enter a quiescent state, which can make them less susceptible to cytotoxic agents. Ensure cells are in the exponential growth phase during treatment.

Q3: The results of my cell viability assay are not consistent between experiments. How can I improve reproducibility?

A3: To improve the reproducibility of your cell viability assays:

  • Standardize Cell Seeding: Ensure that the same number of viable cells is seeded in each well for every experiment.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.

  • Plate Uniformity: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration.

  • Time Points: Harvest all samples at the exact same time point to ensure consistency.

  • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.

Q4: How can I determine if the observed cell death is due to apoptosis?

A4: To confirm that the observed cytotoxicity is due to apoptosis, you can perform several assays:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells via flow cytometry.[2][3][4][5]

  • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[6]

  • Western Blot Analysis: Examine the cleavage of PARP and the expression levels of pro- and anti-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bcl-2).[1]

Q5: What are the likely signaling pathways affected by this compound?

A5: Based on studies of other sesquiterpene lactones isolated from the Inula genus, this compound likely exerts its effects by modulating key inflammatory and cancer-related signaling pathways. The most commonly reported targets are the NF-κB and STAT3 pathways. These compounds often inhibit the phosphorylation and nuclear translocation of key transcription factors in these pathways.[7][8][9]

Data Presentation

The following table summarizes the cytotoxic activity of several britannilactone (B2921459) derivatives in various cancer cell lines, providing a reference for designing your own experiments.

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
BritanninMCF-7 (Breast Cancer)MTT489.6[6]
BritanninMDA-MB-468 (Breast Cancer)MTT486.8[6]
BritanninHepG2 (Liver Cancer)MTT486.9[6]
1,6-O,O-DiacetylbritannilactoneCAL27 (Oral Squamous Carcinoma)MTT24, 36, 48Dose-dependent inhibition[1]
1,6-O,O-DiacetylbritannilactoneSCC15 (Oral Squamous Carcinoma)MTT24, 36, 48Dose-dependent inhibition[1]
Racemolactone IHeLa (Cervical Cancer)Trypan Blue24~2.4 (0.9 µg/mL)[10]
Racemolactone IMDA MB-231 (Breast Cancer)Trypan Blue24~10.6 (4 µg/mL)[10]
Racemolactone IA549 (Lung Cancer)Trypan Blue24~10.1 (3.8 µg/mL)[10]
1-O-acetyl-6-O-lauroylbritannilactoneHCT116 (Colon Cancer)Not SpecifiedNot Specified2.91[11]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from established methods for assessing the cytotoxicity of sesquiterpenoid lactones.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol provides a general framework for detecting apoptosis by flow cytometry.[2][3][4][5]

  • Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the optimized incubation time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the collected cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Experimental Workflow for Optimizing Incubation Time

G cluster_0 Phase 1: Initial Time-Course Experiment cluster_1 Phase 2: Refined Time-Course Experiment A Seed cells in 96-well plates B Treat with a broad range of concentrations A->B C Incubate for 24h, 48h, and 72h B->C D Perform MTT assay C->D E Analyze data to identify an effective time window D->E F Select an optimal concentration from Phase 1 E->F Inform G Treat cells at shorter time intervals within the effective window (e.g., 12h, 18h, 24h, 30h, 36h) F->G H Perform MTT assay G->H I Determine the optimal incubation time for the desired effect H->I

Caption: Workflow for optimizing incubation time.

Putative Signaling Pathway Inhibition

G cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_apoptosis Apoptosis compound This compound IKK IKK compound->IKK Inhibits STAT3 STAT3 compound->STAT3 Inhibits phosphorylation Apoptosis Apoptosis compound->Apoptosis Induces IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Gene_expression Pro-inflammatory & Pro-survival Gene Expression NFkB_nucleus->Gene_expression activates JAK JAK JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes STAT3_nucleus STAT3 (nucleus) STAT3_dimer->STAT3_nucleus translocates to Gene_expression2 Proliferation & Survival Gene Expression STAT3_nucleus->Gene_expression2 activates

Caption: Putative signaling pathway inhibition.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of 1-O-Acetyl-6-O-isobutyrylbritannilactone and Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two sesquiterpene lactones: 1-O-Acetyl-6-O-isobutyrylbritannilactone, a natural product isolated from Inula britannica, and parthenolide (B1678480), famously derived from feverfew (Tanacetum parthenium). This analysis is based on available experimental data, focusing on their mechanisms of action and inhibitory effects on key inflammatory mediators.

Executive Summary

Both this compound and parthenolide demonstrate significant anti-inflammatory activity, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Parthenolide is a well-characterized inhibitor of IκB kinase β (IKKβ), a critical upstream kinase in the NF-κB cascade. While direct quantitative comparisons are limited, studies on closely related britannilactone (B2921459) derivatives suggest a similar mechanism of action, with the potential for potent anti-inflammatory effects. This guide synthesizes the available data to facilitate a comparative understanding of these two compounds for research and drug development purposes.

Data Presentation: A Comparative Overview

Quantitative data for a direct, side-by-side comparison of this compound and parthenolide is limited in publicly available literature. However, by examining data for closely related compounds and different inflammatory markers, a comparative picture can be formed.

CompoundTarget/AssayCell LineIC50 Value / EffectReference
Parthenolide Cytotoxicity (Antiproliferative)SiHa (Cervical Cancer)8.42 ± 0.76 µM[1]
Cytotoxicity (Antiproliferative)MCF-7 (Breast Cancer)9.54 ± 0.82 µM[1]
Inhibition of NO ProductionRAW 264.7 MacrophagesDose-dependent inhibition[2]
1-O-acetylbritannilactone (ABL) (a closely related compound)Inhibition of NO ProductionRAW 264.7 MacrophagesDose-dependent inhibition
Inhibition of PGE₂ ProductionRAW 264.7 MacrophagesDose-dependent inhibition

Note: 1-O-acetylbritannilactone (ABL) shares the same core structure as this compound, differing only in the ester group at the C-6 position. Data for ABL is presented as a surrogate for comparative purposes.

Mechanism of Action: Targeting the NF-κB Pathway

The primary anti-inflammatory mechanism for both parthenolide and britannilactone derivatives involves the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Parthenolide is well-documented to directly target and inhibit IκB kinase β (IKKβ). This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

This compound and its analogues are also believed to exert their anti-inflammatory effects through the NF-κB pathway. Studies on 1,6-O,O-diacetylbritannilactone have shown that it markedly inhibits the phosphorylation of IKKβ, leading to the suppression of NF-κB activation. The presence of acetyl groups appears to enhance this inhibitory activity, suggesting that the ester groups on the britannilactone core are important for its potency.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα-NF-κB IκBα NF-κB IKK Complex->IκBα-NF-κB phosphorylates IκBα IκBα IκBα Degradation Degradation IκBα->Degradation IκBα->Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκBα-NF-κB->IκBα IκBα-NF-κB->NF-κB releases Parthenolide Parthenolide Parthenolide->IKK Complex inhibits This compound This compound This compound->IKK Complex inhibits DNA DNA NF-κB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Caption: The NF-κB signaling pathway and points of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-inflammatory activity of compounds like this compound and parthenolide.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or parthenolide) and the cells are pre-incubated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions and measuring the absorbance at 540-550 nm.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.

NO_Assay_Workflow Start Start Seed RAW 264.7 cells Seed RAW 264.7 cells Start->Seed RAW 264.7 cells Pre-treat with compound Pre-treat with compound Seed RAW 264.7 cells->Pre-treat with compound Stimulate with LPS Stimulate with LPS Pre-treat with compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect supernatant Collect supernatant Incubate for 24h->Collect supernatant Griess Reaction Griess Reaction Collect supernatant->Griess Reaction Measure Absorbance Measure Absorbance Griess Reaction->Measure Absorbance Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Absorbance->Calculate % Inhibition & IC50

Caption: Experimental workflow for the Nitric Oxide Assay.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the protein levels of iNOS and COX-2, enzymes responsible for the production of NO and prostaglandins, respectively.

  • Cell Lysis: Following treatment with the compounds and LPS as described above, the cells are washed with PBS and lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of iNOS and COX-2 are normalized to the loading control.

Conclusion

Both this compound and parthenolide are potent sesquiterpene lactones with significant anti-inflammatory properties. Their primary mechanism of action converges on the inhibition of the NF-κB pathway, a key regulator of inflammation. While parthenolide is a well-established IKKβ inhibitor, evidence suggests that britannilactone derivatives, including this compound, share this mechanism.

For drug development professionals, both compounds represent promising scaffolds for the design of novel anti-inflammatory agents. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses. Researchers are encouraged to perform these assays to generate direct comparative data, which will be invaluable for advancing the development of these natural products into clinically effective anti-inflammatory drugs.

References

A Comparative Analysis of 1-O-Acetyl-6-O-isobutyrylbritannilactone and Other Sesquiterpenoids from Inula britannica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-O-Acetyl-6-O-isobutyrylbritannilactone and other prominent sesquiterpenoids isolated from the medicinal plant Inula britannica. The comparative analysis is supported by experimental data on cytotoxicity against various cancer cell lines and anti-inflammatory effects, with detailed methodologies for the key experiments cited.

Comparative Biological Activity

Inula britannica is a rich source of sesquiterpenoid lactones, a class of natural products renowned for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. This section presents a comparative summary of the cytotoxic and anti-inflammatory effects of this compound and its structural analogs.

Cytotoxic Activity

The cytotoxic potential of sesquiterpenoids from Inula britannica has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
1-O-Acetylbritannilactone (ABL) Analogue (lauroyl group at 6-OH) HCT1162.91 - 6.78--INVALID-LINK--
HEp-22.91 - 6.78--INVALID-LINK--
HeLa2.91 - 6.78--INVALID-LINK--
1β-hydroxyalantolactone HEp2Remarkable--INVALID-LINK--
SGC-7901Remarkable--INVALID-LINK--
HCT116Remarkable--INVALID-LINK--
Ivangustin HEp2Remarkable--INVALID-LINK--
SGC-7901Remarkable--INVALID-LINK--
HCT116Remarkable--INVALID-LINK--
Inulanolide A MCF72.4--INVALID-LINK--[1]
MDA-MB-2314.1--INVALID-LINK--[1]
MDA-MB-4680.9--INVALID-LINK--[1]
HCT1164.9--INVALID-LINK--[1]
Sesquiterpenoid Dimer 1 MCF-78.82 ± 0.85--INVALID-LINK--
Other Monomers (2-8) MCF-7> 20--INVALID-LINK--

Note: "Remarkable" indicates that the study highlighted significant cytotoxicity comparable to the positive control etoposide, without providing specific IC50 values in the abstract.

Anti-inflammatory Activity

Several sesquiterpenoids from Inula britannica have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and by modulating the NF-κB signaling pathway.

CompoundAssayCell LineIC50 (µM)Reference
1-O-Acetylbritannilactone (ABL) NO Production InhibitionRAW 264.70.23 ± 0.02--INVALID-LINK--
PGE2 Production InhibitionRAW 264.70.27 ± 0.02--INVALID-LINK--
Ergolide NO Production InhibitionRAW 264.71.95--INVALID-LINK--
PGE2 Production InhibitionRAW 264.73.0--INVALID-LINK--
Helenalin NF-κB Activation InhibitionJurkat T cells~5--INVALID-LINK--

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the sesquiterpenoids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The absorbance of the formazan solution is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., etoposide) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Analysis (Western Blot)

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Protocol:

  • Cell Lysis: Cells are treated with the test compounds for a specified time, then harvested and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) and a loading control (e.g., anti-β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Compound Isolation cluster_assays Biological Evaluation cluster_analysis Data Analysis plant Inula britannica extract Crude Extract plant->extract Extraction compounds Isolated Sesquiterpenoids (e.g., this compound) extract->compounds Chromatography cytotoxicity Cytotoxicity Assay (MTT) compounds->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO, PGE2, NF-κB) compounds->anti_inflammatory apoptosis Apoptosis Analysis (Western Blot) cytotoxicity->apoptosis ic50 IC50 Determination cytotoxicity->ic50 pathway_analysis Signaling Pathway Analysis anti_inflammatory->pathway_analysis protein_expression Protein Expression Quantification apoptosis->protein_expression

Caption: Experimental workflow for the evaluation of Inula britannica sesquiterpenoids.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade sesquiterpenoids Inula britannica Sesquiterpenoids bax Bax (Pro-apoptotic) sesquiterpenoids->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) sesquiterpenoids->bcl2 Downregulates mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Intrinsic apoptosis pathway induced by Inula britannica sesquiterpenoids.

NF-κB Signaling Pathway

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK Complex lps->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates ikb_p->nfkb Releases ikb_nfkb IκBα-NF-κB Complex gene_transcription Pro-inflammatory Gene Transcription (iNOS, COX-2) nfkb_nuc->gene_transcription Induces sesquiterpenoids Inula britannica Sesquiterpenoids sesquiterpenoids->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Inula britannica sesquiterpenoids.

References

Validating the Anti-Cancer Potential of Britannilactone Derivatives Across Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Direct experimental data for 1-O-Acetyl-6-O-isobutyrylbritannilactone is limited in publicly available research. This guide, therefore, presents a comprehensive analysis of closely related and structurally similar compounds, namely 1,6-O,O-Diacetylbritannilactone (OODBL) and other analogues of 1-O-acetylbritannilactone. The findings from these analogues provide valuable insights into the probable anti-cancer mechanisms of this compound.

This guide offers a comparative overview of the anti-cancer mechanisms of britannilactone (B2921459) derivatives, providing researchers, scientists, and drug development professionals with supporting experimental data and detailed protocols. The information is compiled from various studies investigating the effects of these compounds on multiple cancer cell lines.

Quantitative Data Summary

The cytotoxic effects of various britannilactone analogues have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. For comparison, data for Doxorubicin (B1662922), a standard chemotherapeutic agent, is also included where available.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
1,6-O,O-Diacetylbritannilactone (OODBL) CAL27Oral Squamous Cell CarcinomaNot specified--
SCC15Oral Squamous Cell CarcinomaNot specified--
1-O-acetylbritannilactone Analogue (IVg) HL-60Human Promyelocytic Leukemia2.7--
Bel-7402Human Hepatocellular Carcinoma4.3--
Trilobolide-6-O-isobutyrate QBC939CholangiocarcinomaNot specified--
HuCCT1CholangiocarcinomaNot specified--
Doxorubicin M5076Ovarian SarcomaLess effective than PirarubicinPirarubicinMore effective
H292Non-small-cell lung carcinoma~5 µM (at 24h)O-acetyl RT~2.5 µM (at 24h)

Experimental Protocols

Detailed methodologies for the key experiments used to validate the anti-cancer mechanisms of britannilactone derivatives are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at 4°C.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The anti-cancer effects of britannilactone derivatives are mediated through the modulation of specific signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow for their validation.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation A Cancer Cell Lines (e.g., CAL27, HL-60, QBC939) B Compound Treatment (Britannilactone Analogue) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blot (Protein Expression) B->F G Determine IC50 Values C->G H Quantify Apoptosis D->H I Analyze Cell Cycle Distribution E->I J Assess Protein Level Changes F->J K Mechanism Validation G->K H->K I->K J->K

Caption: Experimental workflow for validating anti-cancer mechanisms.

apoptosis_pathway cluster_signal Britannilactone Analogue Action cluster_cellular Cellular Response Compound Britannilactone Analogue Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Upregulated) Compound->Bax Promotes Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by britannilactone analogues.

cell_cycle_pathway cluster_regulation Cell Cycle Regulation cluster_compound_effect Effect of Britannilactone Analogues G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound Britannilactone Analogue Arrest_G0G1 G0/G1 Arrest Compound->Arrest_G0G1 Arrest_G2M G2/M Arrest Compound->Arrest_G2M Arrest_G0G1->G1 Blocks Transition Arrest_G2M->G2 Blocks Transition

Caption: Cell cycle arrest induced by britannilactone analogues.

Comparison with Alternative Anti-Cancer Agents

Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. Its primary mechanism of action involves intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that unwinds DNA for transcription. This leads to the inhibition of DNA replication and ultimately cell death.

While effective, doxorubicin is associated with significant side effects, most notably cardiotoxicity. In comparative studies, novel compounds like britannilactone derivatives are evaluated not only for their efficacy but also for their potential to offer a better safety profile. For instance, in M5076 ovarian sarcoma cells, pirarubicin, an analogue of doxorubicin, showed greater intracellular concentration and cytotoxicity compared to doxorubicin.[1] In non-small-cell lung carcinoma cells, a compound referred to as O-acetyl RT demonstrated a lower IC50 value than doxorubicin, suggesting higher potency.[2] These comparisons highlight the ongoing search for more effective and less toxic anti-cancer agents.

References

Confirming Cellular Target Engagement of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prominent label-free methods for confirming the cellular target engagement of the natural product 1-O-Acetyl-6-O-isobutyrylbritannilactone. This sesquiterpene lactone, derived from Inula britannica, has demonstrated potential anti-inflammatory and anti-cancer properties, suggesting it modulates key signaling pathways within the cell.[1] Identifying its direct molecular targets is a critical step in advancing its therapeutic development. Here, we compare the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) as primary methodologies for this purpose.

Method Comparison

Two powerful techniques for validating the interaction of a small molecule with its protein target in a cellular context are the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS). Both methods operate on the principle that ligand binding alters the stability of the target protein.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding induces a shift in the thermal denaturation profile of the target protein.[2][3][4][5]Ligand binding provides protection to the target protein from proteolytic degradation.[6][7][8][9]
Experimental Basis Measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures.Measures the amount of intact protein remaining after limited proteolysis of cell lysates.
Throughput Can be adapted for high-throughput screening (HT-CETSA).[10]Amenable to screening multiple compounds or concentrations.[7]
Cellular Context Can be performed in intact cells, providing a more physiologically relevant context.[3][5]Typically performed in cell lysates.
Detection Western Blot, ELISA, Mass Spectrometry, or reporter-based systems.[4][10]Western Blot or Mass Spectrometry.[6]
Considerations Not all ligand binding events result in a measurable thermal shift, potentially leading to false negatives.[2]The choice of protease and digestion conditions is critical and may require optimization.

Hypothetical Signaling Pathway for this compound

Based on its reported anti-inflammatory and anti-cancer activities, this compound could potentially target components of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflows

The following diagrams illustrate the generalized workflows for CETSA and DARTS experiments aimed at identifying the cellular target of this compound.

G cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow A Treat intact cells with This compound or vehicle control B Heat cell suspensions to a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Quantify soluble target protein in the supernatant (e.g., by Western Blot) C->D E Plot protein concentration vs. temperature to generate melting curves D->E F Compare melting curves to determine thermal shift E->F

Caption: Generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_darts Drug Affinity Responsive Target Stability (DARTS) Workflow A Prepare cell lysates B Incubate lysates with This compound or vehicle control A->B C Perform limited proteolysis (e.g., with thermolysin or pronase) B->C D Stop digestion and prepare samples for analysis C->D E Analyze protein degradation by SDS-PAGE and Western Blot D->E F Compare protein band intensity to identify protection E->F

Caption: Generalized experimental workflow for Drug Affinity Responsive Target Stability (DARTS).

Hypothetical Experimental Data

The following tables present hypothetical data from CETSA and DARTS experiments investigating the interaction of this compound with a putative target protein (e.g., IKKβ).

Table 1: Hypothetical CETSA Data

Temperature (°C)Vehicle Control (% Soluble IKKβ)This compound (% Soluble IKKβ)
37100100
459899
508595
555288
602565
651030
70512

Table 2: Hypothetical DARTS Data

Protease Conc. (µg/mL)Vehicle Control (IKKβ Band Intensity)This compound (IKKβ Band Intensity)
01.001.00
10.850.98
50.400.82
100.150.65
20<0.050.35

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) under normal culture conditions.

  • Cell Harvesting and Heating: Harvest cells and resuspend in a suitable buffer (e.g., PBS supplemented with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation: Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the samples by Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities and normalize to the 37°C sample. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol

  • Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER reagent supplemented with protease inhibitors). Determine the protein concentration of the lysate.

  • Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of this compound or vehicle control for 1 hour at room temperature.

  • Proteolysis: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a defined period (e.g., 10-30 minutes) at room temperature. The optimal protease and concentration should be determined empirically.

  • Digestion Termination and Sample Preparation: Stop the proteolytic reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer. Boil the samples for 5-10 minutes.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the protein of interest.

  • Data Analysis: Compare the band intensity of the target protein in the compound-treated samples to the vehicle control. A stronger band in the presence of the compound indicates that it protected the protein from degradation, confirming interaction.

References

Assessing the Selectivity of 1-O-Acetyl-6-O-isobutyrylbritannilactone Analogues on Non-Cancerous Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 1-O-acetylbritannilactone, its lauroyl analogue, and the standard chemotherapeutic drug etoposide (B1684455) across a panel of human cancer cell lines and a non-cancerous cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. The Selectivity Index (SI), calculated as the ratio of the IC50 in the non-cancerous cell line to that in the cancerous cell line, is also presented. A higher SI value indicates greater selectivity for cancer cells.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)
1-O-acetyl-6-O-lauroylbritannilactone HCT 116Human Colorectal Carcinoma2.91 ± 0.61[1]2.05
HEp-2Human Larynx Carcinoma5.85 ± 0.45[1]1.02
HeLaHuman Cervical Carcinoma6.78 ± 0.23[1]0.88
CHOChinese Hamster Ovary5.97 ± 0.12[1]-
1-O-acetylbritannilactone (Parent) HCT 116Human Colorectal Carcinoma36.1 ± 3.1[1]0.17 (Non-selective)
HEp-2Human Larynx Carcinoma19.3 ± 1.5[1]0.31 (Non-selective)
HeLaHuman Cervical Carcinoma32.6 ± 2.5[1]0.18 (Non-selective)
Etoposide (Positive Control) HCT 116Human Colorectal Carcinoma2.13 ± 0.23[1]1.22
HEp-2Human Larynx Carcinoma4.79 ± 0.54[1]0.54 (Non-selective)
HeLaHuman Cervical Carcinoma2.97 ± 0.25[1]0.88 (Non-selective)
CHOChinese Hamster Ovary2.60 ± 0.15[1]-

A Selectivity Index greater than 1.0 suggests a compound is more toxic to cancer cells than to normal cells. Values close to or below 1.0 indicate a lack of selectivity.

Experimental Protocols

In Vitro Cytotoxicity Assay

The data presented in this guide was obtained using a standard in vitro cytotoxicity assay to determine the IC50 values of the tested compounds.

Objective: To measure the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Cell lines: HCT 116, HEp-2, HeLa (cancerous), and CHO (non-cancerous)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (1-O-acetyl-6-O-lauroylbritannilactone, 1-O-acetylbritannilactone, etoposide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well). Plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A series of dilutions of the test compounds are prepared in culture medium. The medium from the cell plates is removed, and the cells are treated with the various concentrations of the compounds. Control wells containing untreated cells and cells treated with the vehicle (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After the incubation period, the medium containing the test compounds is removed, and a solution of MTT is added to each well. The plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis cell_culture Cell Culture (Cancer & Non-cancer) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization readout Absorbance Reading solubilization->readout data_analysis IC50 Calculation readout->data_analysis selectivity_index Selectivity Index Calculation data_analysis->selectivity_index

Caption: Experimental workflow for assessing cytotoxicity and selectivity.

Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus ABL_analogue Britannilactone (B2921459) Analogue IKK IKK ABL_analogue->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (Inhibition Blocked) IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nucleus NF-κB IkB_NFkB->NFkB Release & Translocation (Inhibited) Gene_transcription Gene Transcription (Pro-survival, Proliferation) NFkB_nucleus->Gene_transcription Inhibited Apoptosis Apoptosis Gene_transcription->Apoptosis Leads to

Caption: Inhibition of the NF-κB signaling pathway by britannilactone analogues.

References

Unveiling the Differential Efficacy of 1-O-Acetyl-6-O-isobutyrylbritannilactone in 2D vs. 3D Cancer Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The transition from traditional two-dimensional (2D) cell monolayers to three-dimensional (3D) spheroid models represents a significant leap forward in preclinical cancer drug discovery. This guide provides a comparative analysis of the efficacy of 1-O-Acetyl-6-O-isobutyrylbritannilactone (AIB), a promising anti-cancer compound, in these two distinct in vitro systems. While direct comparative studies on AIB are not yet available, this guide leverages data from its close analogue, 1-O-acetylbritannilactone (ABL), to infer and project the expected differential outcomes, providing researchers with a valuable framework for experimental design.

Three-dimensional cell cultures are increasingly recognized for their superior physiological relevance, mimicking the complex microenvironment of solid tumors more accurately than their 2D counterparts. This complexity, however, often translates to increased resistance to therapeutic agents. Understanding these differences is paramount for the accurate assessment of novel drug candidates like AIB.

Quantitative Analysis: A Comparative Overview

The following table summarizes the cytotoxic effects of a close analogue of AIB, 1-O-acetylbritannilactone (ABL), on various cancer cell lines in a 2D culture system. While specific data for AIB in 3D cultures is not available, a projected increase in IC50 values is anticipated based on established trends of drug resistance in 3D models.

Cell LineCompoundCulture ModelIC50 (µM)Reference
HCT116 (Colon Carcinoma)1-O-acetylbritannilactone (ABL)2D Monolayer~5.5[1]
HEp-2 (Laryngeal Carcinoma)1-O-acetylbritannilactone (ABL)2D Monolayer~6.0[1]
HeLa (Cervical Carcinoma)1-O-acetylbritannilactone (ABL)2D Monolayer~7.0[1]
HCT116 (Colon Carcinoma)This compound (AIB)3D SpheroidProjected > 5.5-
HEp-2 (Laryngeal Carcinoma)This compound (AIB)3D SpheroidProjected > 6.0-
HeLa (Cervical Carcinoma)This compound (AIB)3D SpheroidProjected > 7.0-

Note: IC50 values for 3D spheroids are projected based on the common observation of increased drug resistance in 3D models compared to 2D monolayers.

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.

2D Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[2][3][4][5]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of AIB (e.g., 0.1 to 100 µM) and incubate for 48 to 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

3D Spheroid Formation and Viability Assay

This protocol outlines the formation of cancer cell spheroids and the subsequent assessment of cell viability.

  • Spheroid Formation:

    • Coat the wells of a 96-well ultra-low attachment round-bottom plate with a non-adherent polymer.

    • Seed cancer cells at a density of 1 x 10³ to 5 x 10³ cells per well.

    • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate for 3 to 5 days to allow for spheroid formation.

  • Compound Treatment:

    • Carefully replace half of the culture medium with fresh medium containing the desired concentrations of AIB.

    • Incubate for 72 to 96 hours.

  • Viability Assessment (CellTiter-Glo® 3D Assay):

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate cell viability relative to the vehicle-treated control spheroids.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in 2D cell cultures and can be adapted for single-cell suspensions derived from 3D spheroids.[6][7][8][9][10]

  • Cell Harvesting:

    • 2D Culture: Harvest cells by trypsinization and wash with cold PBS.

    • 3D Culture: Collect spheroids, wash with PBS, and dissociate into single cells using a gentle enzymatic digestion (e.g., TrypLE™ Express) followed by mechanical disruption.

  • Staining:

    • Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Add 400 µL of 1X binding buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the potential mechanism of action of AIB, the following diagrams are provided.

experimental_workflow cluster_2D 2D Culture Model cluster_3D 3D Culture Model seed_2d Seed Cells in 96-well Plate treat_2d Treat with AIB seed_2d->treat_2d viability_2d MTT Assay treat_2d->viability_2d apoptosis_2d Annexin V/PI Staining treat_2d->apoptosis_2d seed_3d Seed Cells in ULA Plate form_spheroid Spheroid Formation (3-5 days) seed_3d->form_spheroid treat_3d Treat Spheroids with AIB form_spheroid->treat_3d viability_3d CellTiter-Glo 3D Assay treat_3d->viability_3d dissociate_3d Dissociate Spheroids treat_3d->dissociate_3d apoptosis_3d Annexin V/PI Staining dissociate_3d->apoptosis_3d

Caption: Experimental workflow for comparing AIB efficacy in 2D vs. 3D models.

Britannilactone and its derivatives have been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[11] The following diagram illustrates a plausible mechanism of action for AIB.

signaling_pathway cluster_pathways Intracellular Signaling AIB This compound (AIB) NFkB NF-κB Pathway AIB->NFkB Inhibition HIF1a HIF-1α Pathway AIB->HIF1a Inhibition AMPK AMPK Pathway AIB->AMPK Activation ROS ↑ ROS Production AIB->ROS Apoptosis Apoptosis NFkB->Apoptosis Inhibition of anti-apoptotic genes HIF1a->Apoptosis Inhibition of survival signals AMPK->Apoptosis Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Putative signaling pathways modulated by AIB leading to apoptosis.

References

Unveiling the Bioactivity of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of a compound's biological activity is paramount. This guide provides a comparative analysis of assay methodologies for evaluating the cytotoxic and anti-inflammatory effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a promising sesquiterpene lactone isolated from Inula britannica. By presenting experimental data from various studies, this document aims to offer a cross-validation perspective on the compound's activity as measured by different assay kits.

This compound and its analogues have demonstrated significant potential as both anti-cancer and anti-inflammatory agents.[1][2] The diverse biological activities of this class of compounds necessitate robust and reliable methods for their quantification. This guide delves into the common assays used to measure the cytotoxicity and anti-inflammatory properties of these sesquiterpene lactones, providing a framework for comparing results and selecting appropriate testing methods.

Comparative Analysis of Cytotoxicity

CompoundCell LineAssay MethodIC50 (µM)Reference
1-O-acetylbritannilactone (ABL) Analogue 14HCT116Not Specified2.91 - 6.78[3]
1-O-acetylbritannilactone (ABL) Analogue 14HEp-2Not Specified2.91 - 6.78[3]
1-O-acetylbritannilactone (ABL) Analogue 14HeLaNot Specified2.91 - 6.78[3]
1-O-acetylbritannilactone (ABL)HEp2Not Specified>10[4]
1-O-acetylbritannilactone (ABL)SGC-7901Not Specified>10[4]
1-O-acetylbritannilactone (ABL)HCT116Not Specified>10[4]

Note: The variability in IC50 values can be attributed to differences in experimental conditions, the specific analogue tested, and the assay methodology employed.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory properties of this compound are often assessed by its ability to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

CompoundCell LineAssayTargetIC50 (µM)Reference
1-O-acetylbritannilactone (ABL)RAW 264.7Griess AssayNitric Oxide (NO)Not explicitly stated, but significant inhibition at 10 µM[2]
1-O-acetylbritannilactone (ABL)RAW 264.7ELISAProstaglandin E2 (PGE2)Not explicitly stated, but significant inhibition at 10 µM[2]
1-O-acetylbritannilactone (ABL)RAW 264.7HNE Inhibitory AssayHuman Neutrophil Elastase (HNE)3.2 ± 0.3[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for commonly used assays in determining the cytotoxicity and anti-inflammatory activity of compounds like this compound.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[6]

  • Protocol:

    • Seed cells in a 96-well plate and incubate with varying concentrations of the test compound for a specified period (e.g., 24-72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[7]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

2. alamarBlue™ (Resazurin) Assay

This is a fluorescent/colorimetric assay that also measures cell viability through metabolic activity.[8][9]

  • Principle: The active ingredient, resazurin, is a blue, non-fluorescent, and cell-permeable dye. In viable cells, it is reduced to the pink, highly fluorescent resorufin.[8]

  • Protocol:

    • Plate cells in a 96-well plate and treat with the test compound.

    • Add alamarBlue™ reagent (typically 10% of the culture volume) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[10]

3. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[11][12]

  • Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[11]

  • Protocol:

    • Culture cells in an opaque-walled 96-well plate and expose them to the test compound.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent in a volume equal to the cell culture medium.[13]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

    • Measure luminescence with a luminometer.[13]

Anti-inflammatory Assays

1. Griess Assay for Nitric Oxide (NO) Quantification

This colorimetric assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.[14][15]

  • Principle: The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.[16]

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate and pre-treat with the test compound.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[14]

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[14]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.[14] A standard curve using sodium nitrite is used for quantification.[17]

2. Prostaglandin E2 (PGE2) ELISA Kit

This is a competitive immunoassay for the quantitative determination of PGE2 in cell culture supernatants.[18][19]

  • Principle: PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding sites on a PGE2-specific antibody coated on the microplate. The intensity of the resulting color is inversely proportional to the concentration of PGE2 in the sample.[20]

  • Protocol:

    • Prepare cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with the test compound.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the HRP-conjugated PGE2 and incubate.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to develop color.

    • Add a stop solution and measure the absorbance at 450 nm.[18]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates ABL 1-O-Acetyl-6-O- isobutyrylbritannilactone ROS ROS ABL->ROS Inhibits Akt Akt ABL->Akt Inhibits NFkB NF-κB (p65/p50) ABL->NFkB Inhibits Activation ROS->Akt Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Inflammation Induces Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Assessment A Seed Cells (e.g., RAW 264.7) B Add Test Compound (this compound) A->B C Incubate B->C D1 Add MTT Reagent D2 Add alamarBlue™ D3 Add CellTiter-Glo® G Stimulate with LPS C->G E1 Incubate & Solubilize D1->E1 F1 Read Absorbance (570 nm) E1->F1 E2 Incubate D2->E2 F2 Read Fluorescence (Ex/Em 560/590 nm) E2->F2 E3 Lyse & Incubate D3->E3 F3 Read Luminescence E3->F3 H Collect Supernatant G->H I1 Griess Assay for NO H->I1 I2 PGE2 ELISA H->I2 J1 Read Absorbance (540 nm) I1->J1 J2 Read Absorbance (450 nm) I2->J2

Caption: General experimental workflow for assessing bioactivity.

References

Comparative Efficacy of 1,6-O,O-Diacetylbritannilactone and Standard Chemotherapies in Oral Squamous Cell Carcinoma: An In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor effects of 1,6-O,O-Diacetylbritannilactone (OODBL), a natural product derivative, against standard chemotherapeutic agents, cisplatin (B142131) and paclitaxel (B517696), in the context of oral squamous cell carcinoma (OSCC). The data presented is based on preclinical xenograft models, offering insights into the potential therapeutic efficacy of these compounds.

Comparative In Vivo Anti-Tumor Efficacy

The following table summarizes the quantitative data on tumor growth inhibition from in vivo studies involving OODBL, cisplatin, and paclitaxel in OSCC xenograft models. These studies utilized human oral squamous cell carcinoma cell lines implanted in immunodeficient mice.

CompoundCell LineAnimal ModelDosage and AdministrationTumor Growth InhibitionReference
1,6-O,O-Diacetylbritannilactone (OODBL) CAL-27Nude MiceNot specified in abstractRepressed tumor growth of OSCC cells in vivo.[1][2][1][2]
Cisplatin CAL-27Nude MiceDDP synergistically inhibited CAL-27 cell proliferation in vitro and caused tumor regression in vivo in the CAL-27 xenografts.[3]Synergistic anti-tumor growth activity against oral squamous cell carcinoma CAL-27 in vivo when combined with andrographolide (B1667393).[3][3]
Cisplatin Human oral squamous carcinomaNude Mice0.3, 0.45, and 0.9 mg/kg i.p. twice weeklyInhibited tumor growth by 28%, 47%, and 86%, respectively, 24 days after tumor cell implantation.[4][4]
Paclitaxel (Taxol) HN22Nude Mice3 mg/Kg intraperitoneallyWeak effect was observed in vivo.[5][5]
Paclitaxel + Cetuximab HSC2Nude MicePTX (20 mg/kg/day, twice/week, 3 weeks) and/or cetuximab (20 mg/kg/day, twice/week, 3 weeks)Tumor growth was significantly suppressed by combined treatment compared to either agent alone.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the in vivo xenograft studies cited in this guide.

Oral Squamous Cell Carcinoma Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model using human OSCC cell lines in immunodeficient mice, a common practice for evaluating the in vivo efficacy of anti-tumor compounds.

  • Cell Culture: Human oral squamous cell carcinoma cell lines (e.g., CAL-27, HN22, HSC2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).[3][5]

  • Animal Model: Four- to six-week-old male athymic nude mice are used for these studies.[5] The animals are housed in a sterile environment and allowed to acclimate for at least one week before the experiment.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 OSCC cells in 0.1-0.2 mL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using a digital caliper. The volume is calculated using the formula: (Length x Width²) / 2.[4] Animal body weight is also monitored as an indicator of systemic toxicity.

  • Drug Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups.

    • OODBL: Administration details for the in vivo study were not specified in the available abstracts.

    • Cisplatin: Administered intraperitoneally (i.p.) at specified doses (e.g., 0.3-0.9 mg/kg) twice weekly.[4]

    • Paclitaxel: Administered intraperitoneally (i.p.) at a specified dose (e.g., 3 mg/kg).[5]

  • Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be processed for further histological or molecular analysis. The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.

Signaling Pathways and Experimental Workflow

Visual representations of the molecular mechanisms and experimental procedures provide a clearer understanding of the scientific approach.

G cluster_workflow Experimental Workflow: In Vivo Anti-Tumor Efficacy A OSCC Cell Culture (e.g., CAL-27) B Subcutaneous Injection into Nude Mice A->B C Tumor Growth (to palpable size) B->C D Randomization of Mice C->D E Treatment Groups: - Vehicle (Control) - OODBL - Cisplatin - Paclitaxel D->E F Tumor Volume & Body Weight Measurement (every 2-3 days) E->F G Tumor Excision & Analysis F->G

Caption: Workflow for in vivo validation of anti-tumor compounds.

G cluster_pathway Proposed Signaling Pathway of OODBL in OSCC OODBL 1,6-O,O-Diacetyl- britannilactone (OODBL) miR12473p miR-1247-3p OODBL->miR12473p downregulates LXRalpha LXRα miR12473p->LXRalpha inhibits ABCA1 ABCA1 LXRalpha->ABCA1 activates Proliferation Cell Proliferation ABCA1->Proliferation inhibits Apoptosis Apoptosis ABCA1->Apoptosis promotes

Caption: OODBL's proposed mechanism in OSCC.

References

The Synergistic Potential of 1-O-Acetyl-6-O-isobutyrylbritannilactone and its Analogs in Combination Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing literature suggests that while direct studies on the synergistic effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone with known chemotherapy drugs are not yet available, a compelling case for its potential in combination therapies can be made by examining the activities of structurally related sesquiterpene lactones. This guide provides a comparative analysis of the synergistic anticancer effects observed with sesquiterpene lactones such as Parthenolide, Alantolactone, Isoalantolactone (B1672209), and EPD when combined with standard chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922). This information is intended for researchers, scientists, and drug development professionals interested in the development of novel combination cancer therapies.

Introduction to Sesquiterpene Lactones in Oncology

Sesquiterpene lactones are a class of naturally occurring compounds, many of which are derived from plants of the Asteraceae family.[1] this compound is a member of this family.[1] Numerous studies have highlighted the anticancer properties of sesquiterpene lactones, which often involve the induction of apoptosis and the modulation of key signaling pathways that are frequently dysregulated in cancer.[1][2] Of particular interest is the ability of these compounds to sensitize cancer cells to conventional chemotherapy, potentially allowing for lower, less toxic doses of these powerful drugs and overcoming mechanisms of drug resistance.[2]

Comparative Analysis of Synergistic Effects

While awaiting direct evidence for this compound, the following data from studies on other sesquiterpene lactones provide a strong rationale for investigating its synergistic potential.

Synergistic Effects with Platinum-Based Chemotherapy (Cisplatin)

Parthenolide and a synthetic eremophilanolide designated as EPD have demonstrated significant synergistic effects when combined with cisplatin in various cancer cell lines.

Table 1: In Vitro Synergistic Effects of Sesquiterpene Lactones with Cisplatin

Sesquiterpene LactoneCancer Cell LineChemotherapy DrugIC50 (SL Alone)IC50 (Cisplatin Alone)Combination EffectCombination Index (CI)Reference
ParthenolideA549 (NSCLC)Cisplatin29.423 µM0.89 µMSynergistic< 1 (at 50:1 ratio)[3]
ParthenolidePC9 (NSCLC)Cisplatin23.21 µM0.73 µMSynergistic< 1 (at 50:1 ratio)[3]
EPDJC-pl (Ovarian)CisplatinNot SpecifiedNot SpecifiedSynergisticNot Quantified[4]
EPDSK-OV-3 (Ovarian)CisplatinNot SpecifiedNot SpecifiedNot SynergisticNot Applicable[4]

NSCLC: Non-Small Cell Lung Cancer

Synergistic Effects with Anthracycline Chemotherapy (Doxorubicin)

Alantolactone and Isoalantolactone have been shown to enhance the cytotoxic effects of doxorubicin, a widely used chemotherapy agent.

Table 2: In Vitro Synergistic Effects of Sesquiterpene Lactones with Doxorubicin

Sesquiterpene LactoneCancer Cell LineChemotherapy DrugIC50 (SL Alone)IC50 (Doxorubicin Alone)Combination EffectCombination Index (CI)Reference
AlantolactoneA549 (NSCLC)DoxorubicinNot SpecifiedNot SpecifiedEnhanced CytotoxicityNot Quantified[5]
AlantolactoneA549/DR (Doxorubicin-Resistant NSCLC)DoxorubicinNot SpecifiedNot SpecifiedReversal of ResistanceNot Quantified[5]
IsoalantolactoneHCT116 (Colon)DoxorubicinNot SpecifiedNot SpecifiedSynergistic CytotoxicityNot Quantified[6]
IsoalantolactoneHCT-15 (Colon)DoxorubicinNot SpecifiedNot SpecifiedSynergistic CytotoxicityNot Quantified[6]

Mechanisms of Synergy

The synergistic effects of sesquiterpene lactones with chemotherapy are often attributed to their ability to modulate critical cell signaling pathways that are involved in cancer cell survival, proliferation, and drug resistance.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers and contributes to chemoresistance. Several sesquiterpene lactones, including parthenolide, are potent inhibitors of the NF-κB pathway.[7] By inhibiting NF-κB, these compounds can prevent the expression of anti-apoptotic proteins, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.

NF_kB_Inhibition chemo Chemotherapy (e.g., Cisplatin) chemo_effect DNA Damage chemo->chemo_effect sl Sesquiterpene Lactone (e.g., Parthenolide) ikk IKK sl->ikk ikb IκBα ikk->ikb nfkb NF-κB ikb->nfkb nfkb_nuc NF-κB (Nuclear) nfkb->nfkb_nuc Translocation survival_genes Anti-apoptotic Gene Expression nfkb_nuc->survival_genes Activation apoptosis Apoptosis survival_genes->apoptosis chemo_effect->apoptosis

Caption: Inhibition of the NF-κB pathway by sesquiterpene lactones.

Modulation of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Alantolactone and isoalantolactone have been shown to inhibit STAT3 activation.[5] This inhibition can lead to the downregulation of anti-apoptotic proteins and enhance the pro-apoptotic effects of chemotherapeutic agents like doxorubicin.

STAT3_Inhibition chemo Chemotherapy (e.g., Doxorubicin) chemo_effect Cellular Stress chemo->chemo_effect sl Sesquiterpene Lactone (e.g., Alantolactone) stat3 STAT3 sl->stat3 Inhibits Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 p_stat3_nuc p-STAT3 (Nuclear) p_stat3->p_stat3_nuc Dimerization & Translocation survival_genes Pro-survival Gene Expression p_stat3_nuc->survival_genes Activation apoptosis Apoptosis survival_genes->apoptosis chemo_effect->apoptosis

Caption: Inhibition of the STAT3 signaling pathway by sesquiterpene lactones.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the synergistic effects of drug combinations. For specific parameters, it is crucial to consult the original research articles.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of the sesquiterpene lactone, the chemotherapy drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The Combination Index (CI) is calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with Drugs (Single and Combination) start->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate (2-4h) mtt->incubation2 solubilize Add Solubilization Solution incubation2->solubilize read Measure Absorbance solubilize->read analysis Calculate Cell Viability and Combination Index read->analysis end Determine Synergy analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derivative. Adherence to these protocols is essential for minimizing risk and ensuring regulatory compliance.

Immediate Safety and Hazard Assessment

Key Principles of Chemical Waste Management:

  • Hazardous Waste Determination: All laboratory waste must be evaluated to determine if it is hazardous. A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste by regulatory agencies.

  • Segregation: Incompatible chemicals must be stored separately to prevent violent reactions or the release of toxic gases.[1] Acids and bases should be stored apart, and oxidizing agents should be kept away from reducing agents and organic compounds.[1]

  • Point of Generation: Chemical waste should be collected at or near the location where it is generated, under the control of laboratory personnel.[2]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses or goggles compliant with OSHA or European standards.

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: A laboratory coat or other protective clothing.

2. Waste Collection:

  • Solid Waste: Carefully collect any unused or contaminated solid this compound. Avoid generating dust. Place the solid waste into a designated, clearly labeled waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed. Aqueous waste should be collected separately from organic solvent waste.[6]

  • Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, and filter paper, must be treated as hazardous waste and collected in a designated, sealed container.

3. Container and Labeling Requirements:

  • Container Selection: Use containers that are chemically compatible with the waste. Plastic containers are often preferred.[4] Ensure containers are in good condition, free from damage, and have secure, leak-proof closures.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound Waste"), and a clear description of the contents.

4. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic waste, the limit is one quart of liquid or one kilogram of solid.[4]

  • Duration: Partially filled containers can remain in the SAA for up to one year, provided the accumulation limits are not exceeded.[1] Once a container is full, it must be removed from the SAA within three days.[1]

  • Inspections: The SAA must be inspected weekly for any signs of leakage.[1]

5. Final Disposal:

  • Professional Disposal Service: The disposal of this compound waste must be managed by a licensed and approved hazardous waste disposal company.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the waste.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.[2] Never dispose of this chemical down the drain or in the regular trash.[4][5]

Quantitative Data for Laboratory Waste Management

ParameterGuidelineCitation
Maximum SAA Volume 55 gallons of hazardous waste[4]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[4]
Maximum Storage Time in SAA (partially full) 12 months[4]
Removal Time for Full Containers from SAA Within 3 calendar days[1][4]
pH Range for Potential Drain Disposal (Aqueous, Non-Hazardous) Between 5.5 and 10.5[5]

Experimental Protocols

As this document provides procedural guidance for disposal, detailed experimental protocols for synthesis or use are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined above.

Logical Workflow for Chemical Waste Disposal

ChemicalWasteDisposal start Start: Chemical Waste Generated characterize Characterize Waste (Ignitable, Corrosive, Reactive, Toxic?) start->characterize select_container Select Compatible Container characterize->select_container Yes (Hazardous) non_hazardous Non-Hazardous Waste? characterize->non_hazardous No label_container Label Container ('Hazardous Waste', Chemical Name) select_container->label_container collect_waste Collect Waste in Labeled Container label_container->collect_waste store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa inspect_saa Weekly SAA Inspection store_saa->inspect_saa full_container Container Full? inspect_saa->full_container contact_ehs Contact EHS for Pickup full_container->contact_ehs Yes not_full Continue Accumulation (Max 1 year) full_container->not_full No professional_disposal Professional Hazardous Waste Disposal contact_ehs->professional_disposal end End professional_disposal->end not_full->collect_waste non_hazardous->select_container No (Treat as Hazardous if unsure) trash_or_drain Dispose in Regular Trash or Drain (per institutional guidelines) non_hazardous->trash_or_drain Yes trash_or_drain->end

References

Personal protective equipment for handling 1-O-Acetyl-6-O-isobutyrylbritannilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derivative.[1] In the absence of a specific Safety Data Sheet (SDS), and recognizing that sesquiterpene lactones can exhibit a range of biological activities, including potential cytotoxicity, a cautious approach treating the compound as potentially hazardous is recommended.[2][3] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against potential exposure.[4] A thorough risk assessment should be conducted before handling, but the following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Double gloving with chemotherapy-approved gloves (e.g., nitrile) is required. Cuffs of the inner glove should be tucked under the gown sleeve, and the outer glove cuff should be over the sleeve.[5]Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[5][6]Protects the skin from splashes and aerosol exposure. Should not be worn outside the designated handling area.[6]
Eye and Face Protection Chemical splash goggles are mandatory. A full-face shield should be worn in addition to goggles when there is a significant risk of splashes.[6]Protects the eyes and face from accidental splashes of the compound or solvents.
Respiratory Protection An N95 respirator or higher should be used if there is a risk of generating aerosols or handling the compound as a powder outside of a containment device.[5][6]Minimizes the risk of inhaling airborne particles or aerosols.

II. Operational Plan: Safe Handling Procedures

Adherence to strict operational protocols is essential for minimizing exposure risk.

A. Engineering Controls:

All handling of this compound should be performed within a designated containment device to minimize airborne exposure.[4]

  • Primary Engineering Control: A certified Class II Biological Safety Cabinet (BSC) or a ducted chemical fume hood is required for all manipulations of the compound, including weighing, reconstituting, and aliquoting.[5] For potent compounds, a compounding aseptic containment isolator (CACI) offers an even higher level of protection.[4][7]

  • Designated Area: All work with this compound should be restricted to a clearly marked and designated area to prevent cross-contamination.[6]

B. Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the BSC or fume hood is functioning correctly. Gather all necessary materials, including PPE, the compound, solvents, and waste containers.

  • Gowning: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Manipulation: Perform all work on a disposable, absorbent work surface placed within the engineering control. Handle the compound carefully to avoid generating dust or aerosols.

  • Decontamination: After handling, decontaminate all surfaces within the BSC or fume hood. Wipe down all equipment with an appropriate deactivating agent if available, followed by a cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Dispose of all disposable PPE as cytotoxic waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

III. Emergency Procedures

A. Spill Management:

A spill kit specifically for cytotoxic drugs must be readily available.[6]

Spill Size Procedure
Small Spill (<5 mL or 5 g) 1. Restrict access to the area. 2. Wearing appropriate PPE, gently cover the spill with absorbent pads to prevent spreading.[5] 3. For powders, use damp cloths to avoid generating aerosols.[5] 4. Clean the area with an appropriate deactivating and cleaning agent. 5. Dispose of all cleanup materials as cytotoxic waste.
Large Spill (>5 mL or 5 g) 1. Evacuate the area immediately and restrict access. 2. Alert the appropriate emergency response personnel. 3. Only trained personnel with proper respiratory protection and PPE should attempt to clean the spill.[5]

B. Personnel Exposure:

Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5]
Eye Contact Immediately flush the eyes with copious amounts of water or an isotonic eyewash for at least 15 minutes, holding the eyelids open.[5]
Inhalation Move the individual to fresh air immediately.
Ingestion Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention. [5]

IV. Disposal Plan

All waste generated from handling this compound must be treated as hazardous cytotoxic waste.

  • Waste Segregation: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.[5][6]

  • Types of Waste:

    • Sharps: Needles, syringes, and other sharp objects must be placed in a designated sharps container.

    • Solid Waste: All disposable PPE (gloves, gowns, etc.), absorbent pads, and contaminated labware should be disposed of in a designated cytotoxic waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, leak-proof hazardous waste container.

  • Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste management service, typically via incineration, in accordance with institutional and regulatory guidelines.[5]

Workflow for Safe Handling and Disposal

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in BSC/Fume Hood prep_ppe->prep_area handling_compound Weigh and Prepare Compound Solution prep_area->handling_compound handling_experiment Perform Experimental Procedures handling_compound->handling_experiment cleanup_waste Segregate and Dispose of All Waste as Cytotoxic handling_experiment->cleanup_waste emergency_spill Spill Occurs handling_experiment->emergency_spill emergency_exposure Personnel Exposure handling_experiment->emergency_exposure cleanup_decon Decontaminate Surfaces and Equipment cleanup_waste->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash emergency_action_spill Follow Spill Protocol emergency_spill->emergency_action_spill emergency_action_exposure Follow First Aid Protocol & Seek Medical Attention emergency_exposure->emergency_action_exposure

Caption: Safe handling workflow for this compound.

References

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